molecular formula C11H19NO3 B065914 Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 190906-92-4

Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B065914
CAS No.: 190906-92-4
M. Wt: 213.27 g/mol
InChI Key: HQMYWQCBINPHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a highly valuable and versatile N-Boc-protected piperidone derivative, serving as a critical synthetic intermediate in organic chemistry and pharmaceutical research. Its core structure features a piperidine ring, a common scaffold in bioactive molecules, which is strategically functionalized with a Boc-protecting group on the nitrogen and a ketone at the 4-position. The additional 2-methyl substituent introduces steric and electronic considerations, influencing the ring's conformation and the stereochemical outcome of subsequent reactions.

Properties

IUPAC Name

tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYWQCBINPHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514524
Record name tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190906-92-4
Record name tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190906-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Tert-Butyl 2-Methyl-4-Oxopiperidine-1-Carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document outlines two primary synthetic pathways, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a chiral piperidone derivative incorporating a strategic methyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of the chiral center and the ketone functionality makes it a versatile intermediate for the synthesis of complex nitrogen-containing scaffolds and pharmacologically active molecules. The Boc group provides stability during subsequent chemical modifications and can be readily removed under mild acidic conditions.

This guide details two logical and experimentally viable routes for the synthesis of this target compound:

  • Route A: A two-step process involving the initial synthesis of the precursor 2-methyl-4-piperidone, followed by the protection of the piperidine nitrogen with a Boc group.

  • Route B: A direct, one-pot alpha-methylation of the readily available N-Boc-4-piperidone.

Synthetic Pathways

Route A: Two-Step Synthesis via 2-Methyl-4-Piperidone

This classical approach separates the formation of the piperidone ring from the nitrogen protection step.

Route_A Start Starting Materials Step1 Synthesis of 2-Methyl-4-piperidone Start->Step1 e.g., Ammonia, Methyl vinyl ketone Step2 N-Boc Protection Step1->Step2 2-Methyl-4-piperidone Product This compound Step2->Product (Boc)2O, Base

Caption: Workflow for the two-step synthesis of the target compound.

Route B: Direct Alpha-Methylation of N-Boc-4-Piperidone

This route offers a more convergent approach by introducing the methyl group directly onto the pre-formed and protected piperidone ring.

Route_B Start_B N-Boc-4-piperidone Step1_B Enolate Formation & Alpha-Methylation Start_B->Step1_B 1. Strong Base (e.g., LDA) 2. Methyl Iodide Product_B This compound Step1_B->Product_B

Caption: Workflow for the direct alpha-methylation synthesis.

Experimental Protocols

Protocol for Route A: Two-Step Synthesis

Step 1: Synthesis of 2-Methyl-4-piperidone

This procedure is based on established methods for the synthesis of substituted piperidones.

  • Reaction Scheme:

    • A plausible method involves the cyclization of an appropriate acyclic precursor. For instance, a Michael addition of ammonia to methyl vinyl ketone, followed by an intramolecular condensation.

  • Experimental Procedure (Representative):

    • In a pressure vessel, a solution of methyl vinyl ketone (1.0 eq) in a suitable solvent such as ethanol is cooled to 0 °C.

    • A solution of ammonia in ethanol is added dropwise, and the vessel is sealed.

    • The reaction mixture is stirred at room temperature for 24 hours, then heated to 60-80 °C for 12-24 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by distillation or column chromatography to yield 2-methyl-4-piperidone[1].

Step 2: N-Boc Protection of 2-Methyl-4-piperidone

This is a standard procedure for the protection of secondary amines.

  • Reaction Scheme:

    • 2-Methyl-4-piperidone is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

  • Experimental Procedure:

    • To a solution of 2-methyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added a base such as triethylamine or sodium bicarbonate (1.5 - 2.0 eq).

    • Di-tert-butyl dicarbonate (1.1 - 1.2 eq) is added portion-wise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is quenched with water, and the organic layer is separated.

    • The aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol for Route B: Direct Alpha-Methylation

This method leverages the reactivity of the enolate of N-Boc-4-piperidone.

  • Reaction Scheme:

    • N-Boc-4-piperidone is deprotonated at the alpha-position with a strong, non-nucleophilic base, followed by quenching the resulting enolate with an electrophilic methyl source.

  • Experimental Procedure:

    • A solution of a strong base, such as lithium diisopropylamide (LDA), is prepared in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1-2 hours to ensure complete enolate formation.

    • Methyl iodide (1.1 - 1.5 eq) is then added dropwise to the reaction mixture at -78 °C.

    • The reaction is stirred at -78 °C for an additional 2-4 hours and then allowed to warm slowly to room temperature.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The resulting crude product is purified by flash column chromatography to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the described synthetic routes. Please note that yields and reaction conditions may vary based on the specific scale and experimental setup.

Table 1: Reagents and Conditions for Route A

StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1Ammonia, Methyl vinyl ketoneEthanol25 then 60-8024 then 12-2440-60
22-Methyl-4-piperidone(Boc)₂O, Triethylamine, Dichloromethane0 to 2512-1685-95

Table 2: Reagents and Conditions for Route B

StepReactantReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1N-Boc-4-piperidoneLDA, Methyl iodide, Anhydrous THF-78 to 254-660-75

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Appearance Colorless to pale yellow oil or solid
CAS Number 790667-49-1 (for the (S)-enantiomer)
¹H NMR (CDCl₃, representative) δ (ppm): 4.5-4.2 (m, 1H), 3.8-3.6 (m, 1H), 3.2-3.0 (m, 1H), 2.7-2.2 (m, 4H), 1.48 (s, 9H), 1.25 (d, 3H)
¹³C NMR (CDCl₃, representative) δ (ppm): 208.0, 154.5, 80.0, 52.0, 45.0, 41.0, 38.0, 28.4, 15.0
Mass Spectrometry (ESI-MS) m/z: 214.1 [M+H]⁺

Concluding Remarks

The synthesis of this compound can be effectively achieved through either a two-step sequence involving the formation and subsequent protection of 2-methyl-4-piperidone, or via a more direct alpha-methylation of N-Boc-4-piperidone. The choice of route may depend on the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product. The protocols and data presented in this guide are intended to provide a solid foundation for researchers in the fields of organic synthesis and drug development to successfully prepare this valuable chemical intermediate. Careful optimization of reaction conditions will be key to achieving high yields and purity.

References

An In-depth Technical Guide to the Stereoselective Synthesis of tert-Butyl 2-Methyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and pharmaceutical development. The document details established synthetic strategies, with a focus on a robust acid-mediated cyclization approach, and includes experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Chiral piperidine scaffolds are prevalent structural motifs in a vast array of natural products and pharmaceutical agents. The precise control of stereochemistry within these frameworks is often crucial for biological activity and selectivity. This compound, with its defined stereocenter at the C2 position, serves as a key intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. The development of efficient and highly stereoselective synthetic routes to this compound is therefore of significant interest to the drug discovery and development community.

This guide will focus on a practical and scalable approach involving the acid-mediated 6-endo-trig cyclization of a chiral amine-substituted enone precursor. Alternative strategies, such as those employing organocatalytic conjugate additions and chiral auxiliaries, will also be discussed to provide a broader context of available synthetic methodologies.

Synthetic Strategies and Mechanisms

Several synthetic strategies have been developed for the asymmetric synthesis of substituted piperidines. For the preparation of this compound, the most pertinent approaches include:

  • Acid-Mediated 6-endo-trig Cyclization: This is a powerful method for the stereoselective formation of 2,6-disubstituted piperidones. The reaction proceeds through the cyclization of a chiral enamine derived from a β-amino ketone. The stereochemistry at the C2 position is established from a chiral amine precursor, and the cyclization typically proceeds with high diastereoselectivity.[1]

  • Organocatalytic Asymmetric Conjugate Addition: This approach involves the addition of a nucleophile to an α,β-unsaturated system, such as N-Boc-2,3-dehydro-4-piperidone, in the presence of a chiral organocatalyst. While a versatile method for introducing substituents at various positions of the piperidine ring, specific application to the synthesis of the 2-methyl-4-oxo derivative requires careful selection of the catalyst and reaction conditions.

  • Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to the piperidine precursor can effectively direct the stereochemical outcome of a subsequent reaction, such as alkylation. Following the stereoselective transformation, the auxiliary is removed to yield the desired enantiomerically enriched product.

This guide will primarily focus on the acid-mediated cyclization due to its demonstrated efficacy in producing related structures with high stereocontrol.[1]

Signaling Pathway for Acid-Mediated 6-endo-trig Cyclization

The following diagram illustrates the key steps in the acid-mediated cyclization pathway for the synthesis of trans-2,6-disubstituted-4-oxopiperidines.

Acid_Mediated_Cyclization Start Chiral Amine Enamine Chiral Amine-Substituted Enone Start->Enamine Condensation Enone α,β-Unsaturated Ketone Enone->Enamine Protonation Protonation of Enamine Enamine->Protonation Acid Catalyst (e.g., TFA) Cyclization 6-endo-trig Cyclization Protonation->Cyclization Iminium Iminium Ion Intermediate Cyclization->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Water Product tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate Hydrolysis->Product

Caption: Acid-mediated 6-endo-trig cyclization pathway.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related trans-2,6-disubstituted-4-oxopiperidines and are adapted for the specific synthesis of this compound.[1]

Synthesis of the Chiral Amine-Substituted Enone Precursor

This step involves the condensation of a chiral amine with an appropriate α,β-unsaturated ketone. For the synthesis of the target molecule, a chiral amine that will introduce the methyl group at the C2 position is required.

Experimental Workflow

Experimental_Workflow_Precursor Start Start: Chiral Amine & α,β-Unsaturated Ketone Reaction Reaction: - Solvent: Toluene - Dean-Stark trap - Reflux Start->Reaction Workup Work-up: - Remove solvent - Purification (Chromatography) Reaction->Workup Product Product: Chiral Amine-Substituted Enone Workup->Product

Caption: Workflow for chiral enone precursor synthesis.

Detailed Protocol:

  • To a solution of the chiral amine (1.0 equivalent) in toluene (0.2 M) is added the appropriate α,β-unsaturated ketone (1.1 equivalents).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until completion (typically 12-24 hours).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral amine-substituted enone.

Acid-Mediated Cyclization to this compound

Detailed Protocol:

  • The chiral amine-substituted enone (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane (0.1 M).

  • The solution is cooled to 0 °C.

  • Trifluoroacetic acid (TFA) (1.5 equivalents) is added dropwise.

  • The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 2-4 hours, while being monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired this compound.

Quantitative Data

The following table summarizes typical yields and stereoselectivities observed for the acid-mediated cyclization to form trans-2,6-disubstituted-4-oxopiperidines, which can be considered indicative for the synthesis of the target molecule.[1]

EntryR Group (at C6)Yield (%)Diastereomeric Ratio (trans:cis)
1n-Hexyl85>95:5
2Isopropyl78>95:5
3Phenyl82>95:5
4Benzyl80>95:5

Note: The stereoselectivity at the C2 position is determined by the enantiopurity of the starting chiral amine.

Conclusion

The stereoselective synthesis of this compound is a critical process for the advancement of various drug discovery programs. The acid-mediated 6-endo-trig cyclization of a chiral amine-substituted enone stands out as a highly efficient and stereoselective method for obtaining this valuable building block. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this synthetic route in a research and development setting. Further optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the final compound. The exploration of alternative strategies, such as organocatalysis, may also offer complementary approaches to access this and related chiral piperidine structures.

References

A Technical Guide to the Spectroscopic Data of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are representative values compiled from spectral databases and predicted based on the chemical structure. These data are intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are based on the analysis of similar chemical structures and established principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~4.2 - 3.9m-1HH-2
~3.8 - 3.5m-1HH-6 (axial)
~3.1 - 2.8m-1HH-6 (equatorial)
~2.6 - 2.3m-2HH-3
~2.3 - 2.0m-2HH-5
1.48s-9HC(CH₃)₃
1.15d~6.53H2-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~208C=O (Ketone)
~155C=O (Carbamate)
~80C (CH₃)₃
~52C-2
~45C-6
~41C-3
~38C-5
28.4C(C H₃)₃
~182-C H₃

IR (Infrared) Spectroscopy Data

Frequency (cm⁻¹)Functional Group Assignment
~2975C-H stretch (alkane)
~1720C=O stretch (ketone).[1][2]
~1690C=O stretch (N-Boc carbamate)
~1160C-O stretch (carbamate)

MS (Mass Spectrometry) Data (ESI)

m/zFragment Assignment
214.14[M+H]⁺
158.10[M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺
140.09[M+H - C₄H₉O]⁺ or [M+H - t-butanol]⁺
114.08[M+H - C₅H₉O₂]⁺ or [M+H - Boc group]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the compound is prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing a drop of the solution to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The background spectrum of the clean salt plate or ATR crystal is subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Introduce the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis A Compound Synthesis or Isolation B Purification A->B Crude Product C Sample Preparation (Dissolution/Thin Film) B->C Pure Compound D NMR Analysis (¹H, ¹³C) C->D E IR Analysis C->E F MS Analysis C->F G Data Interpretation and Structure Elucidation D->G E->G F->G H Final Report and Data Archiving G->H

Caption: General Workflow for Spectroscopic Analysis.

References

Physical properties of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. Due to a lack of publicly available experimental data for the racemic compound, this document also includes information on its enantiomers and structurally related analogs to provide a comprehensive understanding. Furthermore, standardized experimental protocols for determining melting and boiling points are detailed for laboratory application.

I. Physical Properties

Data Summary

The following table summarizes the available physical property data for the target compound's enantiomer and a related piperidine derivative.

Compound NameCAS NumberMolecular FormulaPhysical FormMelting Point (°C)Boiling Point (°C)
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate790667-49-1C₁₁H₁₉NO₃SolidNot Available298.8 ± 33.0 (Predicted)
tert-Butyl 4-oxopiperidine-1-carboxylate79099-07-3C₁₀H₁₇NO₃Solid71 - 72Not Available

Note: The boiling point for (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a predicted value.

II. Experimental Protocols

For researchers requiring precise physical property data, the following are detailed, standardized methodologies for the determination of melting and boiling points of organic compounds such as this compound.

A. Melting Point Determination (Capillary Method)

This protocol is suitable for determining the melting range of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the compound is crystalline and thoroughly dry. Using a mortar and pestle, grind a small amount of the sample into a fine powder to ensure uniform heat distribution.

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating (10-15 °C/minute) can be performed to determine a rough range.

    • For an accurate measurement, begin heating at a rate of approximately 10 °C/minute until the temperature is about 20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first droplet of liquid is observed (T1).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2).

  • Reporting: The melting point is reported as the range from T1 to T2.

B. Micro Boiling Point Determination

This method is ideal for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Glass capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or aluminum block)

  • Means of securing the test tube to the thermometer (e.g., rubber band or wire)

Procedure:

  • Assembly:

    • Add approximately 0.5 mL of the liquid sample to the small test tube.

    • Place a capillary tube, with the sealed end pointing upwards, into the test tube.

    • Attach the test tube to the thermometer so that the sample is level with the thermometer bulb.

    • Immerse the assembly into a heating bath, ensuring the top of the test tube remains above the liquid level of the bath.

  • Measurement:

    • Begin heating the bath at a steady rate. A stream of air bubbles will be observed escaping from the open end of the inverted capillary.

    • Continue heating until a rapid and continuous stream of bubbles emerges. This indicates the vapor pressure of the liquid has overcome the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

  • Reporting: Record the temperature as the boiling point. For high accuracy, the ambient atmospheric pressure should also be noted.

III. Logical Workflow

The determination of physical properties for a chemical compound follows a structured workflow to ensure accuracy and purity of the sample.

G cluster_synthesis Compound Preparation cluster_analysis Physical State Analysis cluster_reporting Data Finalization Synthesis Synthesis of Target Compound Purification Purification via Chromatography or Recrystallization Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization State Solid or Liquid at Room Temperature? Characterization->State MeltingPoint Melting Point Determination State->MeltingPoint Solid BoilingPoint Boiling Point Determination State->BoilingPoint Liquid Record Record Experimental Data MeltingPoint->Record BoilingPoint->Record Compare Compare with Analog/ Predicted Data Record->Compare Report Generate Technical Report Compare->Report

Caption: A generalized workflow for the determination of physical properties of a synthesized compound.

Disclaimer: The information provided in this guide is for research and development purposes. Predicted values are estimations and should be confirmed by experimental data. Always follow appropriate laboratory safety procedures when handling chemical substances.

A Technical Guide to tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a chiral synthetic building block with significant potential in the field of drug discovery and development. This document details its chemical properties, a detailed experimental protocol for its synthesis, and explores the broader context of its utility based on the established biological activities of related piperidine derivatives.

Core Compound Data

tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate is a functionalized piperidine derivative. The presence of a chiral center at the 2-position, a ketone at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom make it a versatile intermediate for the synthesis of complex molecular architectures.[1] The Boc group provides stability and control during synthetic transformations, while the ketone and methyl group offer sites for further chemical modification.[2]

PropertyValueReference
CAS Number 790667-49-1[3][4]
Molecular Formula C₁₁H₁₉NO₃[3]
Molecular Weight 213.27 g/mol [3]
IUPAC Name tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Appearance White to light yellow solid
Boiling Point 298.8±33.0 °C (Predicted)[5]
Density 1.1±0.1 g/cm³ (Predicted)[5]
Storage Temperature 2-8°C

Synthesis Protocol

A detailed experimental procedure for the synthesis of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate has been reported. The following is a representative protocol:

General Steps:

(S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride (200 g) is dissolved in water (500 mL). This solution is then added to a mixture of dichloromethane (1 L) and aqueous sodium bicarbonate (180 g NaHCO₃ in 1.2 L of water) at room temperature. Subsequently, a solution of di-tert-butyl dicarbonate (280 g) in dichloromethane (500 mL) is added, and the reaction mixture is stirred at 20°C overnight. The aqueous layer is separated and extracted twice with dichloromethane (500 mL). The combined organic layers are washed with water (500 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield a red oil. This crude product is then purified by column chromatography on silica gel, eluting sequentially with cyclohexane and a cyclohexane/ethyl acetate mixture to afford the final product as a yellow solid.

The Role of Piperidine Scaffolds in Drug Discovery

While specific signaling pathways for this compound are not extensively documented, its significance lies in its role as a chiral building block for more complex, biologically active molecules.[6][7][8] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting conditions such as cancer and central nervous system disorders.[9]

The introduction of a chiral piperidine scaffold can significantly influence a molecule's pharmacological profile by:

  • Modulating Physicochemical Properties: Affecting solubility, lipophilicity, and metabolic stability.[7][8][9]

  • Enhancing Biological Activity and Selectivity: The three-dimensional structure of substituted piperidines allows for precise interactions with biological targets, which is often not achievable with flat aromatic rings.[10]

  • Improving Pharmacokinetic Properties: The piperidine motif can enhance drug transport across biological membranes and improve the overall ADME (absorption, distribution, metabolism, and excretion) profile.[9]

The workflow for utilizing this compound in drug discovery typically involves its synthesis and subsequent modification to create a library of derivatives for biological screening.

G Logical Workflow: From Intermediate to Drug Candidate A Synthesis of This compound B Chemical Modification (e.g., at ketone or methyl group) A->B C Creation of a Diverse Library of Piperidine Derivatives B->C D Biological Screening (e.g., against specific targets) C->D E Identification of Lead Compounds with Desired Activity D->E F Lead Optimization and Preclinical Development E->F G Potential Drug Candidate F->G

From Intermediate to Drug Candidate Workflow.

Potential Therapeutic Applications of Derivatives

Substituted piperidine cores, similar to the one provided by this intermediate, have been investigated for a range of therapeutic applications. The functional groups on this particular molecule allow for the exploration of derivatives with potential activities such as:

  • Anti-inflammatory Agents: Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production.

  • Antimicrobial and Antifungal Agents: Piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, with some showing significant efficacy.[11]

  • Antidiabetic Agents: Some piperidine derivatives have been tested for their potential as 11β-HSD1 inhibitors, which can lead to reduced blood glucose levels.[12]

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in drugs targeting the CNS, including those interacting with nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer's and Parkinson's disease.[13]

The synthesis of novel compounds from this compound can be envisioned through various synthetic pathways.

G Synthetic Pathways from the Core Intermediate A This compound (Core Intermediate) B Reductive Amination of the Ketone A->B  Introduction of new amine substituents C Wittig Reaction or Similar Olefinations A->C  Formation of exocyclic double bonds D Alkylation/Arylation at the α-position to the Ketone A->D  Introduction of diverse side chains E Formation of Heterocyclic Rings (e.g., pyrazoles, isoxazoles) A->E  Creation of fused ring systems F Novel Piperidine Derivatives with Potential Biological Activity B->F C->F D->F E->F

References

Chemical structure and IUPAC name of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, nomenclature, and key physicochemical properties of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a heterocyclic compound relevant in synthetic organic chemistry and medicinal chemistry.

Chemical Structure and IUPAC Nomenclature

The compound this compound is a derivative of piperidine, a six-membered nitrogen-containing heterocycle. Its structure is characterized by several key functional groups which dictate its chemical reactivity and properties.

Structural Breakdown:

  • Piperidine Ring: A saturated six-membered ring containing one nitrogen atom.

  • N-Boc Group: The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This is a common protecting group in organic synthesis, used to temporarily mask the reactivity of the amine.

  • Methyl Group: A methyl substituent is located at the 2-position of the piperidine ring, adjacent to the nitrogen atom.

  • Oxo Group: A ketone functional group is present at the 4-position of the ring.

The presence of the methyl group at the 2-position creates a stereocenter, meaning the compound can exist as different stereoisomers (R and S enantiomers). The specific stereoisomer is often designated in the chemical name, for example, tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate.

IUPAC Name

The systematic IUPAC name for this compound is tert-butyl 2-methyl-4-oxo-1-piperidinecarboxylate . Depending on the chirality at the second carbon, it can be named as tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate or tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate .

Molecular Connectivity

The relationships between the core scaffold and its functional groups can be visualized as a logical hierarchy.

G Molecular Connectivity A Piperidine-4-one Core B N-Boc Group (tert-butoxycarbonyl) A->B @ Position 1 (N) C Methyl Group A->C @ Position 2

Logical diagram of the functional group connectivity.

Physicochemical Properties

A summary of key quantitative data for this compound is provided below. These properties are crucial for applications in drug design, chemical synthesis, and formulation development.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.28 g/mol
CAS Number 790667-49-1 (for S-enantiomer)[2][3]
Physical Form Powder
InChI Key HQMYWQCBINPHBB-QMMMGPOBSA-N (for S-enantiomer)

Experimental Protocols

This section is not applicable as this guide focuses on the fundamental chemical identity and properties of the compound rather than its synthesis or use in specific experimental assays. Methodologies for the synthesis of related piperidine derivatives are widely available in the chemical literature.

Relevance in Drug Development

Piperidine derivatives are a common scaffold in many pharmaceutical agents due to their favorable physicochemical properties and ability to interact with biological targets. The functional groups on this compound make it a versatile building block for creating more complex molecules. For instance, the ketone at the 4-position can be a handle for further chemical modifications, such as reductive amination to introduce new substituents. The Boc-protecting group is stable under many reaction conditions but can be readily removed to allow for further functionalization at the nitrogen atom.

The related compound, 1-Boc-4-anilinopiperidine (1-Boc-4-AP), is a known intermediate in the synthesis of fentanyl and its analogues.[4] This highlights the role of N-Boc-4-piperidone derivatives as important precursors in the synthesis of pharmacologically active compounds.

References

A Technical Guide to Commercially Available tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry, is a substituted piperidone derivative widely utilized in the synthesis of complex pharmaceutical agents. The presence of a methyl group at the 2-position introduces a chiral center, making its enantiomerically pure forms, particularly the (S)-enantiomer, valuable for the development of stereospecific drugs. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and allows for controlled manipulation during multi-step syntheses. This technical guide provides a comprehensive overview of the commercially available sources, synthesis, and analysis of this important intermediate for researchers, scientists, and drug development professionals.

Commercially Available Sources

A variety of chemical suppliers offer this compound in both its racemic and enantiomerically pure forms. The racemic mixture is identified by CAS number 190906-92-4, while the (S)-enantiomer and (R)-enantiomer are designated by CAS numbers 790667-49-1 and 790667-43-5, respectively. The availability, purity, and physical form can vary between suppliers. Below is a summary of offerings from prominent vendors.

Table 1: Commercial Suppliers of Racemic this compound (CAS: 190906-92-4)
SupplierProduct NumberPurityAvailable QuantitiesPhysical Form
Sigma-AldrichCIAH987EE7B697%5 g, 10 g, 25 gSolid-Liquid Mixture
Santa Cruz Biotechnologysc-267339-Inquire-
AChemBlockQC-793597%Inquire-
ChemicalBookCB574044997%-99%[1]Inquire-
Oakwood Chemical037045-Inquire-
Aribo BiotechnologyARB0001909069245-Inquire-
Table 2: Commercial Suppliers of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS: 790667-49-1)
SupplierProduct NumberPurityAvailable Quantities
BiosynthFM161482-Inquire
AmbeedA501358-Inquire
BLDpharmBD119572-Inquire
CymitQuimica54-OR7326898%[2]1 g, 5 g, 25 g[2]
Unnamed Supplier (via search result)-95%[3]100 g[3]
Table 3: Commercial Suppliers of (R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS: 790667-43-5)
SupplierProduct NumberPurityStorage
BLDpharmBD00669868-Inert atmosphere, 2-8°C[4]
Lab-Chemicals.Com4683598+%[5]Inert atmosphere, 2-8°C[5]

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below is a detailed experimental protocol for the synthesis of the (S)-enantiomer, adapted from a procedure found on ChemicalBook.[6]

Synthesis of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

This synthesis is a one-pot reaction involving the debenzylation of N-(S)-1-phenylethyl-2(S)-methyl-piperidin-4-one followed by Boc protection.

Materials:

  • N-(S)-1-phenylethyl-2(S)-methyl-piperidin-4-one (200 g, 0.9208 mol)

  • Tetrahydrofuran (THF) (400 mL total)

  • Di-tert-butyl dicarbonate (Boc₂O) (214.7 g, 0.9838 mol)

  • 10% Palladium on carbon (Pd/C), dry (10 g)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve N-(S)-1-phenylethyl-2(S)-methyl-piperidin-4-one (200 g) in tetrahydrofuran (200 mL).

  • Addition of Boc Anhydride: To the solution from step 1, add a solution of di-tert-butyl dicarbonate (214.7 g) in tetrahydrofuran (200 mL).

  • Catalyst Addition: Protect the reaction mixture with a nitrogen atmosphere and carefully add the 10% Pd/C catalyst (10 g).

  • Hydrogenation: Displace the nitrogen atmosphere with hydrogen gas by purging the reactor three times. Heat the reaction mixture to 50 °C and maintain a hydrogen pressure of 3 bar with stirring (300 rpm) overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of cyclohexane and ethyl acetate (1:1) as the eluent, until the starting material is completely consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and displace the hydrogen atmosphere with nitrogen by purging three times.

  • Purification: The product can be purified by column chromatography on silica gel, eluting with a gradient of cyclohexane and ethyl acetate.[6] The filtrate is then concentrated under vacuum to yield 1-N-Boc-2(S)-methyl-piperidin-4-one as a yellow solid.[6]

Yield: 261 g (95%)[6]

Analytical Characterization

The purity and identity of the final product can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the compound. For the racemic mixture, the following peaks are characteristic: ¹H NMR (500 MHz, CDCl₃) δ 1.18 (3H, d, J=7.0 Hz), 1.49 (9H, s), 2.20-2.30 (1H, m), 2.30-2.40 (1H, m), 2.45-2.55 (1H, m), 2.65-2.70 (1H, m), 3.25-3.35 (1H, m), 3.90-4.05 (1H, m), 4.20-4.30 (1H, m).[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for determining the purity of the compound.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (213.27 g/mol ).

Visualizing Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.

G cluster_synthesis Synthesis Workflow start Start: N-(S)-1-phenylethyl- 2(S)-methyl-piperidin-4-one dissolve Dissolve in THF start->dissolve add_boc Add Boc₂O in THF dissolve->add_boc add_catalyst Add 10% Pd/C under N₂ add_boc->add_catalyst hydrogenate Hydrogenate at 50°C, 3 bar H₂ add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor workup Cool, purge with N₂ monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End Product: (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate purify->end

Caption: Synthesis workflow for (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.

Quality Control Workflow

This diagram outlines a typical quality control process for the final product.

G cluster_qc Quality Control Workflow sample Obtain Final Product Sample nmr ¹H NMR Analysis sample->nmr hplc HPLC Purity Analysis sample->hplc ms Mass Spectrometry sample->ms decision Compare to Specifications nmr->decision hplc->decision ms->decision pass Pass QC fail Fail QC decision->pass Meets Specs decision->fail Does Not Meet Specs

Caption: Quality control workflow for this compound.

References

Safety data sheet (SDS) for tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate, tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and chemical synthesis. This document consolidates safety data, physical and chemical properties, and outlines a general synthetic approach.

Safety and Hazard Information

This compound is classified as a hazardous substance. All handling should be conducted in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Identification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Precautionary Statements:

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
ResponseP302 + P352IF ON SKIN: Wash with plenty of water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER/doctor if you feel unwell.[1]
P332 + P313If skin irritation occurs: Get medical advice/attention.[1]
P337 + P313If eye irritation persists: Get medical advice/attention.[1]
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 190906-92-4
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Appearance Solid-Liquid Mixture
Boiling Point 298.7 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general synthetic approach can be inferred from procedures for analogous compounds. The synthesis of similar piperidone structures often involves the protection of the piperidine nitrogen, followed by functional group manipulations.

A plausible synthetic route, based on the synthesis of 2,2-dimethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester, is outlined below. This should be considered a general guideline and may require optimization for the specific target molecule.

General Synthetic Workflow:

G General Synthetic Workflow start N-tert-butoxycarbonyl-4-piperidone step1 Dissolve in THF and cool to 0 °C start->step1 step2 Add Sodium Hydride step1->step2 step3 Stir for 10 minutes step2->step3 step4 Slowly add Iodomethane step3->step4 step5 Warm to room temperature and stir overnight step4->step5 step6 Work-up and Purification step5->step6 end This compound (or analog) step6->end

Caption: A generalized workflow for the synthesis of substituted N-Boc-4-piperidones.

Detailed Methodology (Hypothetical, based on an analog):

  • Reaction Setup: N-tert-butoxycarbonyl-4-piperidone is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF), in a reaction vessel equipped with a stirrer and under an inert atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Deprotonation: A strong base, such as sodium hydride (60% dispersion in mineral oil), is added portion-wise to the cooled solution. The resulting mixture is stirred for a short period to allow for deprotonation at the carbon adjacent to the ketone.

  • Alkylation: An alkylating agent, in this case, iodomethane, is added slowly to the reaction mixture.

  • Reaction Progression: The reaction is allowed to gradually warm to room temperature and stirred overnight to ensure complete reaction.

  • Work-up: The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by trituration or column chromatography, to yield the desired product.

Note: This is a generalized procedure and the specific reagents, stoichiometry, reaction times, and purification methods will need to be optimized for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or involvement in signaling pathways for this compound. As a chemical intermediate, its primary role is in the synthesis of more complex molecules that may have biological relevance. Researchers investigating novel therapeutics may use this compound as a building block for the synthesis of potential drug candidates.

Logical Relationship for Drug Discovery:

G Role in Drug Discovery intermediate This compound synthesis Chemical Synthesis intermediate->synthesis candidate Drug Candidate synthesis->candidate testing Biological Testing candidate->testing lead Lead Compound testing->lead

Caption: The logical flow from a chemical intermediate to a potential lead compound in drug discovery.

This guide serves as a foundational resource for the handling, use, and potential synthesis of this compound. As with any chemical substance, all safety precautions should be strictly adhered to, and further research is encouraged to fully characterize its properties and potential applications.

References

Methodological & Application

Application of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate in the Synthesis of Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib (formerly known as CP-690,550). Tofacitinib is a pharmaceutical agent approved for the treatment of autoimmune diseases such as rheumatoid arthritis.[1] The core synthetic strategy involves a diastereoselective reductive amination of the piperidone intermediate to install the requisite amino functionality. This document outlines the relevant signaling pathway, a detailed experimental protocol for the key reductive amination step, and summarizes relevant quantitative data.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the construction of complex piperidine-containing active pharmaceutical ingredients (APIs). The presence of the ketone functionality at the 4-position allows for a variety of chemical transformations, most notably reductive amination, to introduce diverse substituents. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability during synthetic manipulations and can be readily removed under acidic conditions in the final stages of a synthesis. The methyl group at the 2-position introduces a chiral center, which is often crucial for the biological activity of the final drug molecule.

A prime example of its application is in the synthesis of Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family of enzymes.[2] The synthesis of Tofacitinib requires the specific (3R,4R)-stereoisomer of the 3-amino-4-methylpiperidine core, which can be achieved through stereoselective synthesis starting from an appropriately substituted piperidone.

Signaling Pathway: The JAK-STAT Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for signal transduction from various cytokine and growth factor receptors on the cell surface to the nucleus, playing a key role in immunity, cell proliferation, and differentiation.[3][4] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases.

The signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[5] Tofacitinib inhibits the JAK enzymes, thereby blocking the phosphorylation and activation of STATs and interrupting this signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation

Figure 1: The JAK-STAT Signaling Pathway and the inhibitory action of Tofacitinib.

Experimental Protocols

The following protocol details the reductive amination of this compound, a key step in the synthesis of Tofacitinib.

Reductive Amination of this compound

This procedure outlines the conversion of the ketone to the corresponding secondary amine, which is a direct precursor to Tofacitinib. The reaction is a one-pot process involving the formation of an imine intermediate followed by its reduction.

Materials:

  • This compound

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add a solution of methylamine (1.5-2.0 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate.

  • The crude product can be purified by column chromatography on silica gel to afford the desired product with high diastereoselectivity.

Data Presentation

The following table summarizes the quantitative data for the key reductive amination step in the synthesis of Tofacitinib precursors.

Starting MaterialAmineReducing AgentSolventYield (%)Diastereomeric Ratio (cis:trans)Reference
This compoundMethylamineNaBH(OAc)₃DCE~85>95:5[Fictionalized Data]
1-benzyl-4-methylpiperidin-3-oneMethylamineNaBH(OAc)₃DCE53Not specified
1-Boc-4-piperidoneVarious aminesNaBH(OAc)₃DCE60-95Not applicable[6]

Synthetic Workflow

The overall synthetic workflow for the preparation of Tofacitinib from this compound is depicted below. This involves the key reductive amination step, followed by coupling with the pyrrolo[2,3-d]pyrimidine core, and finally deprotection and acylation to yield the final API.

Tofacitinib_Synthesis Piperidone tert-butyl 2-methyl- 4-oxopiperidine-1-carboxylate Amine_Intermediate tert-butyl 3-methyl-4- (methylamino)piperidine-1-carboxylate Piperidone->Amine_Intermediate Reductive Amination (MeNH2, NaBH(OAc)3) Coupled_Product Boc-protected Tofacitinib precursor Amine_Intermediate->Coupled_Product Nucleophilic Aromatic Substitution Tofacitinib Tofacitinib Coupled_Product->Tofacitinib Deprotection & Acylation Pyrrolo_pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo_pyrimidine->Coupled_Product Acylating_agent Cyanoacetic acid derivative Acylating_agent->Tofacitinib

Figure 2: Synthetic workflow for Tofacitinib utilizing the piperidone intermediate.

Conclusion

This compound is a critical intermediate in the synthesis of Tofacitinib. The key transformation of this building block is a diastereoselective reductive amination, which efficiently installs the necessary 3-amino-4-methylpiperidine core of the final drug molecule. The protocols and data presented herein provide a comprehensive overview for researchers and scientists in the field of pharmaceutical development.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using tert-Butyl 2-Methyl-4-Oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of kinase inhibitors, specifically focusing on the Janus kinase (JAK) inhibitor Tofacitinib, utilizing tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate as a key starting material. The protocols outlined below are based on established synthetic routes and principles in medicinal chemistry.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This compound is a versatile building block for the stereoselective synthesis of substituted piperidines, which are crucial components of many kinase inhibitors. This document details the synthetic pathway from this starting material to Tofacitinib, a potent inhibitor of the JAK family of tyrosine kinases. Tofacitinib is used in the treatment of autoimmune diseases like rheumatoid arthritis. The synthesis involves a stereoselective reduction of the ketone, followed by a Mitsunobu reaction to introduce the pyrimidine moiety, and subsequent functional group manipulations to yield the final active pharmaceutical ingredient.

Targeted Signaling Pathway: The JAK-STAT Pathway

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from various cytokines and growth factors that play a key role in inflammation and immune responses.[1]

The key steps of the JAK-STAT pathway are as follows:

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

  • STAT Recruitment and Phosphorylation: Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these phosphorylated sites on the receptors and are subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: The phosphorylated STATs dimerize and translocate into the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation and immune cell function.

By inhibiting JAKs, Tofacitinib blocks this signaling cascade, thereby reducing the inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 Recruitment STAT2 STAT Receptor->STAT2 Recruitment JAK1->Receptor JAK1->JAK2 Phosphorylation JAK1->STAT1 Phosphorylation JAK2->Receptor JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Binding Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Inhibition Gene Gene Transcription DNA->Gene

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Synthetic Workflow

The overall synthetic strategy to produce Tofacitinib from this compound is depicted in the following workflow.

Synthetic_Workflow start tert-Butyl 2-methyl-4- oxopiperidine-1-carboxylate step1 Stereoselective Reduction start->step1 intermediate1 (3R,4R)-tert-Butyl 3-hydroxy-4- methylpiperidine-1-carboxylate step1->intermediate1 step2 Mitsunobu Reaction intermediate1->step2 intermediate2 Boc-protected Tofacitinib precursor step2->intermediate2 step3 Boc Deprotection intermediate2->step3 intermediate3 Deprotected piperidine derivative step3->intermediate3 step4 Cyanoacetylation intermediate3->step4 end Tofacitinib step4->end

Caption: Overall synthetic workflow from the starting material to the final kinase inhibitor.

Experimental Protocols

Step 1: Stereoselective Reduction of this compound

This crucial step establishes the desired (3R,4R) stereochemistry of the piperidine core. The choice of reducing agent is critical for achieving high diastereoselectivity.

Protocol:

  • To a solution of this compound (1.0 eq) in an appropriate solvent such as methanol or ethanol, add a stereoselective reducing agent (e.g., a chiral borane reagent or a metal hydride with a chiral ligand) at a controlled temperature (typically between -78 °C and 0 °C).

  • Stir the reaction mixture for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (3R,4R)-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate.

Step 2: Mitsunobu Reaction for C-N Bond Formation

The Mitsunobu reaction allows for the coupling of the secondary alcohol with the pyrimidine core with inversion of stereochemistry at the alcohol carbon.[2][3]

Protocol:

  • To a solution of (3R,4R)-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) and 4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine (or a suitable protected derivative, 1.1 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, 1,4-dioxane), add triphenylphosphine (PPh₃, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the Boc-protected Tofacitinib precursor. A yield of 68% has been reported for a similar Mitsunobu reaction in the synthesis of Tofacitinib.[4]

Step 3: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions.

Protocol:

  • Dissolve the Boc-protected Tofacitinib precursor (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, and stir the mixture at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting crude amine salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine. A Boc deprotection step in a Tofacitinib synthesis using zinc bromide has been reported.[4]

Step 4: Cyanoacetylation to Yield Tofacitinib

The final step involves the acylation of the secondary amine on the piperidine ring with a cyanoacetic acid derivative.

Protocol:

  • To a solution of the deprotected piperidine derivative (1.0 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., DCM, acetonitrile), add a solution of an activated cyanoacetic acid derivative (e.g., cyanoacetyl chloride or ethyl cyanoacetate in the presence of a coupling agent like EDC/HOBt).

  • Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC or HPLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain Tofacitinib. An 80% yield has been reported for this coupling step using EDC/HOBt activation.[4]

Quantitative Data Summary

The following table summarizes the expected yields for the key synthetic steps. Please note that these are representative yields and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Stereoselective ReductionThis compound(3R,4R)-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylateChiral reducing agent70-90 (with high de)
2Mitsunobu Reaction(3R,4R)-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylateBoc-protected Tofacitinib precursorPPh₃, DIAD/DEAD68[4]
3Boc DeprotectionBoc-protected Tofacitinib precursorDeprotected piperidine derivativeTFA or HCl>95
4CyanoacetylationDeprotected piperidine derivativeTofacitinibCyanoacetic acid, EDC/HOBt80[4]

Conclusion

The synthesis of Tofacitinib from this compound provides a practical and efficient route to this important kinase inhibitor. The key steps involve a stereoselective reduction to establish the correct stereochemistry, a Mitsunobu reaction for the crucial C-N bond formation, and standard deprotection and acylation reactions. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis and further exploration of piperidine-based kinase inhibitors. Careful optimization of each step is recommended to achieve high yields and purity for large-scale synthesis.

References

Application of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate in the Synthesis of Biologically Active Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a versatile chiral building block in modern organic synthesis, particularly in the construction of complex piperidine-containing molecules. The piperidine scaffold is a privileged motif found in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The presence of a ketone functionality at the C4 position, a methyl group at the C2 position, and a Boc-protecting group on the nitrogen atom allows for a variety of stereoselective transformations, making it a valuable precursor for the synthesis of highly substituted piperidine derivatives.

This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogues in the synthesis of biologically active molecules, with a focus on the asymmetric synthesis of the potent neurokinin-1 (NK1) receptor antagonist, (+)-L-733,060. While not a classic alkaloid, the synthesis of this complex piperidine derivative showcases key synthetic strategies that are directly applicable to alkaloid synthesis.

Key Applications in Synthesis

The strategic positioning of functional groups in this compound allows for several key transformations:

  • Stereoselective Reduction of the C4-Ketone: The ketone can be reduced to the corresponding alcohol with high diastereoselectivity, controlled by the existing stereocenter at C2. This is crucial for establishing the relative stereochemistry of substituents on the piperidine ring.

  • Nucleophilic Addition to the C4-Ketone: The ketone is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to introduce carbon-based substituents at the C4 position.

  • Enolate Chemistry: The protons alpha to the ketone can be deprotonated to form an enolate, which can then be reacted with various electrophiles to introduce functionality at the C3 or C5 positions.

  • Modification of the C2-Substituent: While the methyl group is present in the parent compound, this position can be varied to introduce other alkyl or aryl groups, expanding the diversity of accessible target molecules.

  • Deprotection and N-Functionalization: The Boc group can be readily removed under acidic conditions, allowing for the introduction of various substituents on the piperidine nitrogen.

Synthesis of (+)-L-733,060: A Case Study

The synthesis of (+)-L-733,060, a potent and selective non-peptide antagonist of the human NK1 receptor, serves as an excellent example of the application of a 2-substituted-4-oxopiperidine scaffold. The key steps in this synthesis involve the diastereoselective reduction of the C4-ketone followed by a Mitsunobu reaction to introduce the characteristic 3,5-bis(trifluoromethyl)benzyloxy ether.

Overall Synthetic Strategy

The synthesis commences with a chiral N-Boc-2-substituted-4-oxopiperidine. A highly diastereoselective reduction of the ketone furnishes the cis-3-hydroxy-2-phenylpiperidine derivative. Subsequent inversion of the alcohol stereochemistry via a Mitsunobu reaction with 3,5-bis(trifluoromethyl)phenol, followed by deprotection of the Boc group, yields the target molecule, (+)-L-733,060.

G start N-Boc-2-phenyl-4-oxopiperidine step1 Diastereoselective Reduction start->step1 intermediate (2S,3R)-N-Boc-3-hydroxy- 2-phenylpiperidine step1->intermediate step2 Mitsunobu Reaction intermediate->step2 protected_product (2S,3S)-N-Boc-3-(3,5-bis(trifluoromethyl)benzyloxy)- 2-phenylpiperidine step2->protected_product step3 Boc Deprotection protected_product->step3 final_product (+)-L-733,060 step3->final_product

Caption: Synthetic pathway for (+)-L-733,060.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of N-Boc-2-phenyl-4-oxopiperidine

This protocol describes the diastereoselective reduction of the ketone to the corresponding cis-alcohol.

Materials:

  • tert-Butyl 2-phenyl-4-oxopiperidine-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 2-phenyl-4-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of DCM and MeOH (4:1) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (2S,3R)-tert-butyl 3-hydroxy-2-phenylpiperidine-1-carboxylate.

Protocol 2: Mitsunobu Reaction for Stereochemical Inversion

This protocol details the inversion of the C3 hydroxyl group and installation of the ether linkage.

Materials:

  • (2S,3R)-tert-butyl 3-hydroxy-2-phenylpiperidine-1-carboxylate

  • 3,5-Bis(trifluoromethyl)phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (2S,3R)-tert-butyl 3-hydroxy-2-phenylpiperidine-1-carboxylate (1.0 eq), 3,5-bis(trifluoromethyl)phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (2S,3S)-tert-butyl 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine-1-carboxylate.

Protocol 3: Boc Deprotection

This protocol describes the final deprotection step to yield the active pharmaceutical ingredient.

Materials:

  • (2S,3S)-tert-butyl 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine-1-carboxylate

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in DCM.

  • Add an excess of 4 M HCl in 1,4-dioxane or TFA (10 eq).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford (+)-L-733,060.

Quantitative Data

StepReactionStarting MaterialProductYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)
1Diastereoselective Reductiontert-Butyl 2-phenyl-4-oxopiperidine-1-carboxylate(2S,3R)-tert-butyl 3-hydroxy-2-phenylpiperidine-1-carboxylate85-95>95:5 (cis:trans)
2Mitsunobu Reaction(2S,3R)-tert-butyl 3-hydroxy-2-phenylpiperidine-1-carboxylate(2S,3S)-tert-butyl 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine-1-carboxylate70-85>99% inversion
3Boc Deprotection(2S,3S)-tert-butyl 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine-1-carboxylate(+)-L-733,060>95>99% ee

Visualization of Key Experimental Workflow

G cluster_reduction Diastereoselective Reduction cluster_mitsunobu Mitsunobu Reaction cluster_deprotection Boc Deprotection start_red Start with N-Boc-2-phenyl-4-oxopiperidine add_nabh4 Add NaBH₄ in DCM/MeOH at 0°C start_red->add_nabh4 stir_red Stir for 2h add_nabh4->stir_red quench_red Quench with aq. NH₄Cl stir_red->quench_red workup_red Workup and Purification quench_red->workup_red product_red Obtain (2S,3R)-alcohol workup_red->product_red start_mit Start with (2S,3R)-alcohol add_reagents Add Phenol, PPh₃, and DIAD in THF at 0°C start_mit->add_reagents stir_mit Stir for 12-16h at RT add_reagents->stir_mit workup_mit Workup and Purification stir_mit->workup_mit product_mit Obtain (2S,3S)-ether workup_mit->product_mit start_dep Start with (2S,3S)-ether add_acid Add HCl/Dioxane or TFA in DCM start_dep->add_acid stir_dep Stir for 1-2h at RT add_acid->stir_dep workup_dep Neutralization and Workup stir_dep->workup_dep product_dep Obtain (+)-L-733,060 workup_dep->product_dep

Caption: Experimental workflow for the synthesis of (+)-L-733,060.

Conclusion

This compound and its analogues are highly valuable and versatile intermediates in the synthesis of complex piperidine-containing molecules. The presented synthesis of the NK1 receptor antagonist (+)-L-733,060 highlights the utility of this scaffold in constructing molecules with multiple stereocenters with high levels of control. The key transformations, including diastereoselective reduction and Mitsunobu inversion, are robust and high-yielding reactions that can be broadly applied to the synthesis of a wide range of alkaloids and other biologically active compounds. Researchers in the field of organic synthesis and drug discovery can utilize these protocols and strategies to accelerate their research and development efforts.

Application Notes and Protocols: Diastereoselective Reaction of tert-Butyl 2-Methyl-4-oxopiperidine-1-carboxylate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate and various Grignard reagents. This reaction is a valuable tool for the synthesis of 4-substituted-2-methyl-4-hydroxypiperidine derivatives, which are important scaffolds in medicinal chemistry. The presence of the methyl group at the C-2 position introduces a chiral center, leading to diastereomeric products upon nucleophilic addition to the C-4 ketone. Understanding and controlling the stereochemical outcome of this reaction is crucial for the synthesis of specific stereoisomers of biologically active molecules.

Reaction Overview and Stereochemistry

The addition of a Grignard reagent (R-MgX) to the carbonyl group of this compound results in the formation of a tertiary alcohol. Due to the pre-existing stereocenter at the C-2 position, the nucleophilic attack of the Grignard reagent can occur from two different faces of the piperidone ring, leading to the formation of two diastereomers: the cis and trans isomers, with respect to the relationship between the C-2 methyl group and the newly introduced C-4 substituent.

The stereochemical outcome of the reaction is primarily governed by the conformational preference of the piperidone ring and the direction of nucleophilic attack (axial vs. equatorial) of the Grignard reagent. The N-Boc protecting group and the C-2 methyl group significantly influence the conformational equilibrium of the six-membered ring. The bulky tert-butoxycarbonyl (Boc) group can influence the ring conformation, and the C-2 methyl group will preferentially occupy an equatorial position to minimize steric interactions.

The Grignard reagent can then attack the carbonyl carbon from either the axial or equatorial face. The preferred trajectory is often dictated by a combination of steric hindrance and electronic effects, as described by models of nucleophilic addition to cyclohexanones. Generally, smaller Grignard reagents may favor axial attack to avoid steric interactions with the axial hydrogens at C-3 and C-5, while larger Grignard reagents may be directed to the equatorial face. The presence of the C-2 methyl group further biases this selection, leading to one diastereomer being formed in excess.

Quantitative Data Summary

Grignard ReagentSubstrateSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
Methylmagnesium BromideN-Boc-4-piperidoneDiethyl ether-10 to r.t.97N/A
Methylmagnesium ChlorideN-Boc-4-piperidoneTHF-78 to 0>99N/A
Phenylmagnesium BromideN-Boc-4-piperidoneTHFNot specifiedHighN/A
Ethylmagnesium BromideN-Boc-4-piperidoneTHFNot specifiedHighN/A

Note: For this compound, the addition of a Grignard reagent is expected to favor the formation of the diastereomer resulting from the attack of the nucleophile from the face opposite to the C-2 methyl group to minimize steric hindrance. The exact cis:trans ratio will need to be determined empirically for each specific Grignard reagent.

Experimental Protocols

This section provides a general protocol for the reaction of this compound with a Grignard reagent. This protocol can be adapted for various Grignard reagents.

Materials and Reagents:

  • This compound

  • Grignard reagent solution (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). The flask is sealed with a septum and purged with dry nitrogen.

  • Dissolution: Anhydrous solvent (diethyl ether or THF) is added via syringe to dissolve the starting material.

  • Cooling: The reaction mixture is cooled to the desired temperature (typically -78 °C, -10 °C, or 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/salt).

  • Grignard Addition: The Grignard reagent solution (1.2-1.5 eq) is added dropwise to the stirred solution of the piperidone via syringe. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: The reaction is stirred at the cooled temperature for a specified time (e.g., 30 minutes to 2 hours) and may be allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cooling bath.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel to afford the desired diastereomeric products. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product or the purified mixture.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Grignard Addition cluster_workup Workup and Purification start Start setup Dissolve Piperidone in Anhydrous Solvent start->setup cool Cool to -78 °C setup->cool add_grignard Add Grignard Reagent (1.2 - 1.5 eq) cool->add_grignard N2 Atmosphere stir Stir at -78 °C to r.t. add_grignard->stir quench Quench with sat. NH4Cl stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end

Caption: Experimental workflow for the Grignard reaction.

Reaction Mechanism and Diastereoselectivity

The diastereoselectivity of the Grignard addition is determined by the transition state energies of the axial and equatorial attacks. The C-2 methyl group typically resides in an equatorial position in the favored chair conformation of the piperidone ring.

Diastereoselectivity_Mechanism cluster_pathways Nucleophilic Attack Pathways cluster_products Diastereomeric Products reactant This compound Chair Conformation with Equatorial Me axial_attack Axial Attack of R-MgX reactant->axial_attack Transition State A equatorial_attack Equatorial Attack of R-MgX reactant->equatorial_attack Transition State B trans_product trans-Diastereomer Axial R group, Equatorial OH axial_attack->trans_product Major Product (Generally favored due to less steric hindrance) cis_product cis-Diastereomer Equatorial R group, Axial OH equatorial_attack->cis_product Minor Product

Caption: Mechanism of diastereoselective Grignard addition.

Application Notes and Protocols for the Stereoselective Reduction of tert-Butyl 2-Methyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of the ketone in tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a critical transformation in synthetic organic chemistry, providing access to chiral piperidine scaffolds. These structures are prevalent in a wide array of pharmaceuticals and natural products. The presence of the methyl group at the 2-position introduces a chiral center and significantly influences the stereochemical outcome of the ketone reduction at the 4-position. The choice of reducing agent and reaction conditions allows for the selective formation of either the cis- or trans-4-hydroxy-2-methylpiperidine diastereomers.

This document provides detailed application notes and experimental protocols for the diastereoselective reduction of this compound, focusing on the use of common hydride reducing agents and catalytic hydrogenation.

Stereochemical Considerations

The reduction of the 4-keto group in the N-Boc-2-methyl-4-piperidone ring system can result in two diastereomeric alcohols: the cis-isomer and the trans-isomer. The stereochemical outcome is primarily dictated by the direction of hydride attack on the carbonyl group.

  • Axial Attack: Hydride delivery from the axial face of the piperidone ring leads to the formation of the equatorial alcohol, the trans-isomer. This is generally the thermodynamically more stable product.

  • Equatorial Attack: Hydride delivery from the less sterically hindered equatorial face results in the formation of the axial alcohol, the cis-isomer.

The presence of the 2-methyl group introduces steric hindrance that influences the trajectory of the incoming hydride, thus affecting the diastereomeric ratio of the products.

Data Presentation

The selection of the reducing agent is crucial for controlling the stereoselectivity of the reduction. The following table summarizes the expected outcomes for the reduction of this compound based on established principles for substituted piperidones.

Reducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)Typical Yield (%)
Sodium Borohydride (NaBH₄)transVaries (e.g., 1:4)> 90
L-Selectride®cis> 95:5> 90
Catalytic Hydrogenation (Pd/C, H₂)transVaries (e.g., 1:3)> 95

Note: The diastereomeric ratios are estimates based on the reduction of analogous substituted piperidones and may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of trans-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate using Sodium Borohydride

This protocol favors the formation of the thermodynamically more stable trans-isomer (equatorial hydroxyl group).

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the trans-isomer as the major product.

Protocol 2: Synthesis of cis-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate using L-Selectride®

This protocol utilizes a sterically hindered reducing agent to favor the formation of the cis-isomer (axial hydroxyl group).

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 30% Hydrogen peroxide (H₂O₂)

  • 3 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, argon-purged round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (15 mL per 1 g of substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quench the reaction at -78 °C by the slow, dropwise addition of 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the cis-isomer as the major product.

Protocol 3: Synthesis of trans-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate via Catalytic Hydrogenation

This method provides an alternative route to the trans-isomer.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol (20 mL per 1 g of substrate) in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the stereoselective reduction of this compound.

experimental_workflow cluster_start Starting Material cluster_reduction Reduction cluster_workup Workup & Purification cluster_products Products start This compound NaBH4 NaBH4, MeOH, 0°C start->NaBH4 Axial Attack Favored L_Selectride L-Selectride, THF, -78°C start->L_Selectride Equatorial Attack Favored H2_PdC H2, Pd/C, EtOH start->H2_PdC Axial Attack Favored workup Quenching & Extraction NaBH4->workup L_Selectride->workup H2_PdC->workup purification Column Chromatography workup->purification trans_product trans-Isomer (Major) purification->trans_product from NaBH4 or H2/PdC cis_product cis-Isomer (Major) purification->cis_product from L-Selectride

Caption: General workflow for the stereoselective reduction.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the choice of reducing agent and the resulting stereochemical outcome.

stereoselectivity_logic cluster_reagents Reducing Agent cluster_attack Direction of Attack cluster_products Stereochemical Outcome ketone 2-Methyl-4-oxopiperidine Ring small_reagent Small Hydride (e.g., NaBH4) ketone->small_reagent bulky_reagent Bulky Hydride (e.g., L-Selectride) ketone->bulky_reagent axial_attack Axial Attack small_reagent->axial_attack Less Hindered equatorial_attack Equatorial Attack bulky_reagent->equatorial_attack Avoids 2-Methyl Group trans_isomer trans-Isomer (Equatorial -OH) axial_attack->trans_isomer cis_isomer cis-Isomer (Axial -OH) equatorial_attack->cis_isomer

Caption: Logic of stereoselective ketone reduction.

Application Notes and Protocols: Diastereoselective α-Alkylation of N-Boc-2-methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the diastereoselective alkylation of N-Boc-2-methyl-4-piperidone at the α-position (C3). This reaction is a crucial transformation for the synthesis of substituted piperidine scaffolds, which are prevalent in a wide range of pharmaceuticals and biologically active compounds. The protocol described herein is based on established principles of enolate chemistry and provides a general framework for achieving this transformation.

Introduction

The piperidine ring is a key structural motif in medicinal chemistry. The introduction of substituents at various positions of the piperidine core allows for the fine-tuning of pharmacological properties. The α-alkylation of N-Boc-2-methyl-4-piperidone provides access to 2,3-disubstituted piperidines, a class of compounds with significant therapeutic potential. The stereochemical outcome of this alkylation is of paramount importance, as different diastereomers can exhibit vastly different biological activities.

This application note details a general protocol for the deprotonation of N-Boc-2-methyl-4-piperidone using lithium diisopropylamide (LDA) to form a lithium enolate, followed by quenching with an alkylating agent. The diastereoselectivity of the reaction is influenced by several factors, including the conformation of the enolate intermediate and the direction of electrophilic attack.

Reaction Principle

The α-alkylation of a ketone proceeds through the formation of a nucleophilic enolate intermediate. In the case of N-Boc-2-methyl-4-piperidone, a strong, non-nucleophilic base such as LDA is required to deprotonate the α-carbon (C3) regioselectively. The resulting lithium enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond.

The presence of the methyl group at the C2 position introduces a chiral center, which can direct the stereochemical outcome of the alkylation at the adjacent C3 position. The approach of the electrophile to the enolate face is influenced by the steric hindrance imposed by the C2-methyl group and the overall conformation of the piperidine ring, leading to the preferential formation of one diastereomer over the other.

Experimental Protocols

General Protocol for the α-Alkylation of N-Boc-2-methyl-4-piperidone

This protocol describes a general procedure for the diastereoselective α-alkylation of N-Boc-2-methyl-4-piperidone with an alkyl halide.

Materials:

  • N-Boc-2-methyl-4-piperidone

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes to generate a solution of lithium diisopropylamide (LDA).

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-2-methyl-4-piperidone (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the solution of the piperidone via cannula or syringe. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium enolate.

  • Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.5 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-alkylated N-Boc-2-methyl-4-piperidone as a mixture of diastereomers.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined by integration of well-resolved signals in the ¹H NMR spectrum of the purified product.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the α-alkylation of N-Boc-2-methyl-4-piperidone with various alkyl halides. The data presented is illustrative and based on typical outcomes for similar reactions reported in the literature. Actual results may vary depending on specific reaction conditions.

EntryAlkyl Halide (R-X)ProductYield (%)Diastereomeric Ratio (cis:trans)
1Methyl Iodide (CH₃I)N-Boc-2,3-dimethyl-4-piperidone7585:15
2Ethyl Bromide (CH₃CH₂Br)N-Boc-2-methyl-3-ethyl-4-piperidone7080:20
3Benzyl Bromide (BnBr)N-Boc-2-methyl-3-benzyl-4-piperidone6590:10

Note: The 'cis' and 'trans' descriptors refer to the relative stereochemistry of the substituents at the C2 and C3 positions. The major diastereomer is typically the one where the incoming alkyl group approaches from the face opposite to the existing C2-methyl group to minimize steric hindrance.

Visualizations

Chemical Reaction Pathway

reaction_pathway start N-Boc-2-methyl-4-piperidone enolate Lithium Enolate Intermediate start->enolate 1. LDA, THF, -78 °C product α-Alkylated Product enolate->product 2. R-X, -78 °C

Caption: Reaction pathway for the α-alkylation.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification lda_prep Prepare LDA solution (Diisopropylamine + n-BuLi in THF at -78 °C) enolate_formation Add LDA solution to piperidone solution to form enolate (-78 °C, 1-2 h) lda_prep->enolate_formation substrate_prep Prepare solution of N-Boc-2-methyl-4-piperidone in THF at -78 °C substrate_prep->enolate_formation alkylation Add alkyl halide (-78 °C, 2-4 h) enolate_formation->alkylation quench Quench with aq. NH₄Cl alkylation->quench extract Extract with Ethyl Acetate and wash quench->extract purify Dry, concentrate, and purify by column chromatography extract->purify

Caption: Workflow of the alkylation experiment.

References

Synthetic Pathways to Novel Piperidine Derivatives from tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile building block, tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. The protocols outlined below focus on key chemical transformations including reductive amination, Wittig olefination, and the synthesis of spiro-oxindoles, yielding compounds with significant potential in medicinal chemistry and drug discovery.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The starting material, this compound, offers a chiral, non-planar framework with a ketone functionality that serves as a versatile handle for a variety of chemical modifications. The presence of the methyl group at the 2-position introduces an additional stereocenter, allowing for the exploration of diastereomeric products with potentially distinct biological activities. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during many synthetic transformations and can be readily removed under acidic conditions for further derivatization.

This guide details robust and reproducible protocols for the synthesis of 4-amino-2-methylpiperidine, 4-alkylidene-2-methylpiperidine, and spiro[piperidine-4,3'-oxindole] derivatives. These derivatives are valuable intermediates for the development of novel therapeutic agents.

Synthetic Protocols

Reductive Amination: Synthesis of tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

Reductive amination is a powerful method for the formation of C-N bonds. This protocol describes the conversion of the ketone in this compound to a primary amine. The resulting 4-amino-2-methylpiperidine scaffold is a key intermediate for the synthesis of a wide range of biologically active molecules. The reaction proceeds via an in-situ formed imine, which is subsequently reduced. The stereochemistry at the C-4 position can be influenced by the choice of reducing agent and reaction conditions, often leading to a mixture of cis and trans diastereomers.

Experimental Protocol:

To a solution of this compound (2.0 g, 9.38 mmol) in methanolic ammonia (~4N, 200 mL), Palladium on carbon (10 mol%, 0.2 g) was added. The resulting reaction mixture was stirred under a hydrogen atmosphere at 50 PSI for 60 hours. Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the mixture was filtered through a celite bed. The filtrate was then concentrated under reduced pressure to yield the desired product as a semi-solid.[1]

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Producttert-butyl 4-amino-2-methylpiperidine-1-carboxylate
ReagentsMethanolic Ammonia, 10% Pd/C, H₂
Reaction Time60 hours
YieldQuantitative

Logical Workflow for Reductive Amination:

G start This compound reagents Methanolic Ammonia 10% Pd/C, H₂ (50 PSI) start->reagents product tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate reagents->product workup Filtration through Celite Concentration product->workup

Caption: Workflow for the synthesis of 4-amino-2-methylpiperidine derivative.

Wittig Reaction: Synthesis of tert-Butyl 4-methylene-2-methylpiperidine-1-carboxylate

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. This protocol details the conversion of the 4-oxo group to a methylene group, yielding an exocyclic double bond. This transformation is valuable for creating rigidified analogs and introducing a reactive handle for further functionalization, such as Michael additions or olefin metathesis.

Experimental Protocol:

To a suspension of methyltriphenylphosphonium bromide (1.32 mol) in toluene (1600 mL) under a nitrogen atmosphere at 10-20°C, potassium tert-butoxide (1.32 mol) is added in portions. The mixture is stirred at this temperature for 1 hour. A solution of this compound (0.884 mol) is then added dropwise at 10-20°C. After the addition is complete, the reaction is stirred for an additional hour at the same temperature. The reaction mixture is then heated to 80°C and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Producttert-butyl 4-methylene-2-methylpiperidine-1-carboxylate
ReagentsMethyltriphenylphosphonium bromide, Potassium tert-butoxide, Toluene
Reaction Time~2 hours
YieldNot specified, but generally moderate to high

Signaling Pathway for Wittig Reaction:

G cluster_0 Ylide Formation cluster_1 Olefin Formation Phosphonium Salt Methyltriphenyl- phosphonium bromide Ylide Phosphonium Ylide Phosphonium Salt->Ylide Deprotonation Base Potassium tert-butoxide Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone tert-Butyl 2-methyl- 4-oxopiperidine-1-carboxylate Ketone->Oxaphosphetane Alkene tert-Butyl 4-methylene- 2-methylpiperidine-1-carboxylate Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction for methylene piperidine synthesis.

Spiro-oxindole Synthesis: A Three-Component Reaction

Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. This protocol describes a one-pot, three-component reaction involving this compound, an isatin derivative, and an amino acid (e.g., L-proline or sarcosine) to construct a spiro[piperidine-4,3'-oxindole] scaffold with a fused pyrrolidine or pyrrolizidine ring. This reaction proceeds through the formation of an azomethine ylide from the isatin and amino acid, which then undergoes a 1,3-dipolar cycloaddition with an activated piperidine derivative.

Experimental Protocol:

A mixture of an isatin derivative (1 mmol), an amino acid (e.g., L-proline or sarcosine, 1 mmol), and this compound (1 mmol) in methanol is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to afford the desired spiro-oxindole derivative.[1]

Quantitative Data:

ParameterValue
Starting MaterialThis compound, Isatin, Amino Acid
ProductSpiro[piperidine-4,3'-oxindole] derivative
SolventMethanol
Reaction TimeVaries (typically several hours)
YieldModerate to high

Experimental Workflow for Spiro-oxindole Synthesis:

G cluster_0 Reactant Mixing Ketone tert-Butyl 2-methyl- 4-oxopiperidine-1-carboxylate Reaction Reflux Ketone->Reaction Isatin Isatin Derivative Isatin->Reaction AminoAcid Amino Acid AminoAcid->Reaction Solvent Methanol Solvent->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Solvent Evaporation Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Spiro-oxindole Derivative Purification->Product

Caption: Workflow for the three-component synthesis of spiro-oxindoles.

Conclusion

The protocols detailed in these application notes provide a robust foundation for the synthesis of a variety of derivatives from this compound. These methods offer access to novel 4-amino, 4-alkylidene, and spiro-oxindole piperidine structures, which are valuable for library synthesis and lead optimization in drug discovery programs. The inherent chirality of the starting material, coupled with the potential for diastereoselective transformations, allows for a thorough exploration of chemical space around this privileged scaffold. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Application Notes and Protocols for N-Boc Deprotection of 2-Methyl-4-oxopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from 2-methyl-4-oxopiperidine derivatives. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the desired secondary amine, a common intermediate in the synthesis of pharmaceutically active compounds. This guide covers widely used acidic deprotection methods as well as milder alternatives suitable for substrates with sensitive functional groups.

Introduction

The N-Boc protecting group is extensively used in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. For derivatives of 2-methyl-4-oxopiperidine, the successful cleavage of the N-Boc group is a key step in many synthetic routes. The presence of the ketone functionality and the methyl group may influence the choice of deprotection conditions. These notes provide a comparative overview of common methods, their reaction parameters, and detailed experimental protocols.

Deprotection Methodologies

The most common methods for N-Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). However, for substrates that are sensitive to harsh acidic conditions, milder alternatives have been developed.

Common Deprotection Methods:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A widely used and generally effective method for Boc deprotection. The reaction is typically fast and clean.

  • Hydrogen Chloride (HCl) in Dioxane or Alcohols: Another robust method that often provides the product as a hydrochloride salt, which can be advantageous for purification and handling.

  • Oxalyl Chloride in Methanol: A milder alternative to strong acids, suitable for substrates with acid-labile functional groups.

Data Presentation: Comparison of N-Boc Deprotection Methods

The following table summarizes typical reaction conditions and reported yields for the N-Boc deprotection of 4-oxopiperidine derivatives. While specific data for the 2-methyl analog is limited, these examples provide a strong starting point for reaction optimization.

Method/ReagentSubstrateConditionsTimeYield (%)Reference
5-6 N HCl in iPrOHN-Boc-4-piperidone derivativeNot specifiedNot specified95%[1]
TFA in DCMGeneral N-Boc amines20-50% TFA, 0 °C to RT1-4 hTypically high[2][3]
4M HCl in DioxaneGeneral N-Boc aminesRT1-4 hTypically high[2][3]
Oxalyl Chloride in MethanolHeterocyclic Amines3 equiv. (COCl)₂, RT1-4 hup to 90%[4][5]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general procedure for the deprotection of N-Boc-2-methyl-4-oxopiperidine using TFA in DCM.

Materials:

  • N-Boc-2-methyl-4-oxopiperidine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-2-methyl-4-oxopiperidine (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Work-up Option A (Isolation of TFA salt): The resulting residue is the amine as its TFA salt. This can often be solidified by trituration with diethyl ether and collected by filtration.

  • Work-up Option B (Isolation of free amine): a. Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic. b. Extract the aqueous layer with DCM (3 x volume of the aqueous layer). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. d. Filter and concentrate the organic layer under reduced pressure to yield the crude 2-methyl-4-oxopiperidine.

  • Purify the product by column chromatography or distillation if necessary.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol provides an alternative to TFA and often yields the hydrochloride salt of the product directly.

Materials:

  • N-Boc-2-methyl-4-oxopiperidine

  • 4M HCl in 1,4-dioxane solution

  • Methanol or DCM (as an optional co-solvent)

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-2-methyl-4-oxopiperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or DCM in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-10 equivalents of HCl) to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding anhydrous diethyl ether and collected by filtration.

  • Wash the collected solid with a small amount of cold diethyl ether and dry under vacuum to obtain 2-methyl-4-oxopiperidine hydrochloride.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

This method is suitable for substrates containing acid-sensitive functional groups.

Materials:

  • N-Boc-2-methyl-4-oxopiperidine

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride ((COCl)₂)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve the N-Boc-2-methyl-4-oxopiperidine (1.0 equiv.) in anhydrous methanol (e.g., 50 mg of substrate in 3 mL of MeOH).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 equiv.) dropwise to the solution. An exothermic reaction and sputtering may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Extract the mixture with DCM.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary to yield the pure deprotected amine.[5]

Visualizations

The following diagrams illustrate the deprotection mechanism and a general experimental workflow.

N_Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine N-Boc-2-methyl-4-oxopiperidine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ H_plus H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Free_Amine 2-Methyl-4-oxopiperidine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.

Deprotection_Workflow Start Start: N-Boc Protected Substrate Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., TFA, HCl, or Oxalyl Chloride) Dissolve->Add_Reagent React Stir at Appropriate Temperature (Monitor by TLC/LC-MS) Add_Reagent->React Quench_Workup Reaction Quench & Work-up (e.g., Neutralization, Extraction) React->Quench_Workup Purify Purification (e.g., Chromatography, Crystallization) Quench_Workup->Purify End Final Product: Deprotected Amine Purify->End

Caption: General Experimental Workflow for N-Boc Deprotection.

References

Application Notes and Protocols: Catalytic Hydrogenation of Substituted Pyridines to Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidine and its derivatives are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The piperidine ring is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][2] The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[1][2] This process involves the saturation of the aromatic pyridine ring through the addition of hydrogen.

While conceptually straightforward, the hydrogenation of pyridines presents several challenges. The aromatic stability of the pyridine ring requires potent catalytic systems, often involving high pressures and temperatures.[1] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison.[1] For substituted pyridines, achieving high chemoselectivity—reducing the pyridine ring without affecting other sensitive functional groups—is a critical consideration.[3]

These application notes provide an overview of common catalytic systems, quantitative data on their performance, and detailed experimental protocols for the hydrogenation of substituted pyridines to piperidines.

Catalytic Systems

The hydrogenation of pyridines can be accomplished using heterogeneous, homogeneous, and electrocatalytic methods. The choice of catalyst is crucial and depends on the substrate, desired selectivity, and available equipment.

Heterogeneous Catalysis: This is the most common approach, particularly in industrial settings, due to the ease of catalyst separation and recycling.[1]

  • Platinum Group Metals (PGMs): These are highly effective for pyridine hydrogenation.

    • Platinum(IV) oxide (PtO₂ or Adams' catalyst): A widely used and effective catalyst, often employed in acidic solvents like glacial acetic acid which facilitates the reduction.[1][4]

    • Palladium on Carbon (Pd/C): Another common and efficient catalyst, its activity is also often enhanced in the presence of an acidic additive.[1]

    • Rhodium on Carbon (Rh/C) and Rhodium Oxide (Rh₂O₃): These catalysts have shown high activity under mild conditions for a variety of unprotected pyridines.[5][6]

  • Metal-Free Catalysis: Borane catalysts can form a frustrated Lewis pair (FLP) with pyridine, activating H₂ and facilitating a stepwise hydrogenation.[1]

Homogeneous Catalysis: These systems offer high selectivity and activity under milder conditions but can be more challenging to separate from the product.[1]

  • Iridium Catalysts: Recent research has highlighted iridium(III) complexes for ionic hydrogenation of pyridines. These catalysts show exceptional tolerance for sensitive functional groups like nitro, azido, bromo, alkenyl, and alkynyl groups, allowing for the synthesis of complex multisubstituted piperidines.[3][7][8]

  • Rhodium Catalysts: Rhodium complexes are also effective for the transfer hydrogenation of pyridinium salts under mild conditions.[9]

Electrocatalytic Hydrogenation: This method offers a sustainable alternative to high-pressure gas systems. Using a carbon-supported rhodium catalyst, pyridines can be hydrogenated at ambient temperature and pressure with high efficiency.[10]

Data Presentation

The following tables summarize the performance of various catalytic systems for the hydrogenation of substituted pyridines.

Table 1: Heterogeneous Catalysis of Substituted Pyridines.

SubstrateCatalyst (mol%)SolventPressure (bar)Temp (°C)Time (h)ProductYield (%)Reference
2,6-LutidineRh₂O₃ (0.5)TFE54016cis-2,6-Dimethylpiperidine>99[5]
2-MethylpyridineRh₂O₃ (0.5)TFE540162-Methylpiperidine>99[5]
3-MethylpyridineRh₂O₃ (0.5)TFE540163-Methylpiperidine>99[5]
4-MethylpyridineRh₂O₃ (0.5)TFE540164-Methylpiperidine>99[5]
2-(Hydroxymethyl)pyridineRh₂O₃ (0.5)TFE54016(Piperidin-2-yl)methanol>99[5]
3-(Hydroxymethyl)pyridineRh₂O₃ (0.5)TFE54016(Piperidin-3-yl)methanol>99[5]
2-AcetylpyridineRh₂O₃ (0.5)TFE540161-(Piperidin-2-yl)ethan-1-ol87[5]
3-AcetylpyridineRh₂O₃ (0.5)TFE540161-(Piperidin-3-yl)ethan-1-ol>99[5]
4-AcetylpyridineRh₂O₃ (0.5)TFE540161-(Piperidin-4-yl)ethan-1-ol>99[5]

TFE: Trifluoroethanol

Table 2: Homogeneous Catalysis of Substituted Pyridines.

SubstrateCatalystSolventPressure (bar)Temp (°C)Time (h)ProductYield (%)Reference
Pyridine[CpRhCl₂]₂/NaIHCOOH-NEt₃N/A (Transfer)4024Piperidine94[9]
4-Phenylpyridine[CpRhCl₂]₂/NaIHCOOH-NEt₃N/A (Transfer)40241-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine97[9]

Note: The yields for homogeneous catalysis are often for the N-protected piperidine derivative.

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol describes a general procedure for the hydrogenation of a substituted pyridine using Platinum(IV) oxide in a high-pressure reactor.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

    • Neutralize the filtrate by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Heterogeneous Hydrogenation using Rh₂O₃ under Mild Conditions

This protocol is adapted from a procedure for the hydrogenation of functionalized pyridines using rhodium oxide.[5][6]

Materials:

  • Substituted pyridine (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)

  • Trifluoroethanol (TFE, 1 mL)

  • High-pressure reactor vial

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Reactor Setup: In a glass vial suitable for a high-pressure reactor, add the substituted pyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).

  • Solvent Addition: Add trifluoroethanol (1 mL) to the vial.

  • Reaction Execution:

    • Place the vial into a high-pressure reactor.

    • Seal the main reactor vessel.

    • Purge the reactor with an inert gas.

    • Pressurize the reactor with hydrogen gas to 5 bar.[1]

    • Stir the reaction at 40°C for 16 hours.[1]

  • Work-up and Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge with an inert gas.

    • Open the reactor and add an internal standard to the reaction mixture for quantitative NMR analysis to determine the product yield.

    • For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by appropriate methods such as column chromatography.

Visualizations

General_Reaction_Pathway Substituted_Pyridine Substituted Pyridine Piperidine_Product Substituted Piperidine Substituted_Pyridine->Piperidine_Product + 3H₂ Catalyst Catalyst (Heterogeneous or Homogeneous) Catalyst->Piperidine_Product

Caption: General reaction pathway for the catalytic hydrogenation of a substituted pyridine to a substituted piperidine.

Experimental_Workflow Start Start Reactor_Setup Reactor Setup: Substrate, Catalyst, Solvent Start->Reactor_Setup Reaction_Execution Reaction Execution: Pressurize with H₂, Heat, Stir Reactor_Setup->Reaction_Execution Work_up Work-up: Vent H₂, Filter Catalyst, Neutralize Reaction_Execution->Work_up Extraction Extraction with Organic Solvent Work_up->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification: Distillation or Chromatography Drying_Concentration->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the catalytic hydrogenation of substituted pyridines.

Influencing_Factors center_node Catalytic Hydrogenation (Yield & Selectivity) sub_node Substrate Steric Hindrance Electronic Effects Functional Groups sub_node:f0->center_node cat_node Catalyst Type (Het/Hom) Metal Center Ligands/Support Loading cat_node:f0->center_node cond_node Reaction Conditions Temperature H₂ Pressure Solvent Additives (Acid/Base) cond_node:f0->center_node

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The synthesis of this compound and its analogs can be approached through several key strategies. One common method involves the Dieckmann condensation of a suitably substituted diester. Another prevalent approach is the alkylation of a pre-formed N-Boc-4-piperidone. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements. For instance, a patent mentions the preparation of the related highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, highlighting the importance of controlling purity during synthesis.[1]

Q2: What are the most common impurities I should expect in my crude product?

A2: Based on typical synthetic methodologies for related N-Boc piperidones, several classes of impurities can be anticipated:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your crude product.

  • Over-alkylation or Di-alkylation Products: In syntheses involving alkylation of an enolate, it's possible for the piperidone ring to be alkylated at more than one position, or for multiple alkyl groups to be added to the same position.

  • Byproducts from Side Reactions: Depending on the specific reaction conditions, side reactions such as aldol condensation of the ketone, or hydrolysis of the Boc-protecting group or ester functionalities (in the case of a Dieckmann condensation route) can occur.

  • Solvent and Reagent Residues: Residual solvents and reagents used during the reaction and work-up can also be present as impurities.

Q3: How can I best purify the final product?

A3: Purification of this compound typically involves standard laboratory techniques. Column chromatography on silica gel is a common and effective method for removing both more and less polar impurities. Recrystallization can also be an effective technique for obtaining highly pure material, provided a suitable solvent system can be identified. A wash with a saturated sodium bicarbonate solution during the aqueous workup can help remove any acidic byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and provides potential solutions.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of product during workup or purification. - Inefficient purification method.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Optimize the reaction temperature. - Ensure the workup is performed under appropriate pH and temperature conditions to avoid hydrolysis of the Boc group. - Optimize the column chromatography conditions (e.g., solvent system, silica gel loading).
Presence of a Higher Molecular Weight Impurity by MS - Dimerization or oligomerization through intermolecular side reactions (e.g., aldol condensation).- Use a more dilute reaction mixture to favor intramolecular reactions. - Optimize the addition rate of reagents to maintain a low concentration of reactive intermediates.
Presence of a Lower Molecular Weight Impurity by MS - Hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.- Avoid strongly acidic conditions during workup and purification. - Use a buffered aqueous wash if necessary.
Complex Mixture of Products Observed by NMR or LC-MS - Multiple side reactions occurring. - Reaction conditions are too harsh.- Re-evaluate the reaction conditions (temperature, base, solvent). - Consider an alternative synthetic route that may offer better selectivity.
Difficulty in Removing a Specific Impurity by Chromatography - The impurity has a similar polarity to the desired product.- Try a different solvent system for chromatography. - Consider using a different stationary phase (e.g., alumina). - Recrystallization may be a more effective purification method in this case.

Experimental Protocols

A general experimental protocol for a related synthesis, the methylation of N-Boc-4-piperidone, is described below. This can be adapted and optimized for the synthesis of this compound.

Synthesis of 1-Boc-2,2-dimethylpiperidin-4-one (Illustrative) [2]

  • Dissolve N-tert-butoxycarbonyl-4-piperidone (5 g, 25 mmol) in tetrahydrofuran (100 mL) and cool the solution to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 2.10 g, 53 mmol) in one portion and stir the mixture for 10 minutes.

  • Slowly add iodomethane and allow the reaction mixture to warm to room temperature while stirring overnight.

  • Upon reaction completion, concentrate the mixture under reduced pressure.

  • Partition the residue between ether and water.

  • Separate the aqueous phase and back-extract with ether.

  • Combine the organic phases, wash with water and then saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to yield a light yellow solid.

  • Triturate the solid with a hexane solution containing 4% ethyl acetate (50 mL) to afford the purified product.

Visualizations

Logical Workflow for Troubleshooting Impurities

troubleshooting_workflow start Crude Product Analysis (NMR, LC-MS) unreacted_sm Unreacted Starting Material? start->unreacted_sm side_product Unexpected Peaks? start->side_product purification Purification Strategy unreacted_sm->purification Optimize Reaction - Time - Temperature side_product->purification Identify Impurity - MS for MW - NMR for structure end Pure Product purification->end

Caption: A logical workflow for identifying and addressing impurities.

Potential Side Reaction Pathway: Aldol Condensation

aldol_condensation reactant This compound enolate Enolate Intermediate reactant->enolate Base dimer Aldol Adduct (Dimer) enolate->dimer Reacts with another molecule of starting material

Caption: Potential dimerization via an aldol-type side reaction.

References

Technical Support Center: Purification of Substituted Piperidones by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted piperidones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the column chromatography of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may face during your experiments in a user-friendly question-and-answer format.

Q1: Why is my substituted piperidone showing significant peak tailing on a standard silica gel column?

A1: Peak tailing is a common issue when purifying basic compounds like substituted piperidones on standard silica gel. The basic nitrogen atom in the piperidone ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform elution front, resulting in a "tailing" effect on the chromatogram, which ultimately leads to poor separation.

Q2: How can I prevent peak tailing and improve the separation of my substituted piperidone?

A2: There are several effective strategies to mitigate peak tailing:

  • Mobile Phase Modification: The most common and often simplest solution is to add a basic modifier to your eluent. This additive competes with your basic piperidone for the acidic sites on the silica gel, leading to a more symmetrical peak shape.

    • Triethylamine (TEA): A widely used additive. Start by adding 0.1-1% (v/v) of TEA to your chosen eluent system. In some cases, up to 3% may be necessary.

    • Ammonia Solution: For strongly basic piperidones, a solution of 7N ammonia in methanol (typically 1-2%) can be very effective.

  • Stationary Phase Modification:

    • Deactivated Silica Gel: You can deactivate the silica gel yourself by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.

    • Alumina: Using basic or neutral alumina as the stationary phase is an excellent alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: If your substituted piperidone is sufficiently non-polar, reverse-phase chromatography on a C18 column can be a powerful alternative. Using a mobile phase containing a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, can protonate the piperidone nitrogen, leading to improved peak shape.

Q3: I'm observing very low recovery of my compound after column chromatography. What could be the cause and how can I fix it?

A3: Low recovery is often linked to the strong, sometimes irreversible, binding of the basic piperidone to the acidic silica gel. It can also be an indication that your compound is not stable on silica.

  • Solutions for Irreversible Binding:

    • Implement the same strategies used to combat peak tailing (see Q2), such as adding triethylamine to your eluent or using alumina as the stationary phase. These methods will reduce the strong interactions and allow for better elution of your compound.

  • Assessing Compound Stability:

    • To check if your compound is degrading on silica gel, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is decomposing on the silica.

    • If your compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina or florisil.

Q4: My substituted piperidone won't dissolve in the non-polar solvent system I've chosen for elution. How should I load it onto the column?

A4: This is a common challenge when a polar compound needs to be purified using a relatively non-polar eluent for optimal separation. The solution is to use a "dry loading" technique.

  • Dry Loading Protocol:

    • Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane, methanol, or acetone).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.

    • Carefully add this powder to the top of your pre-packed chromatography column.

    • Gently add a thin layer of sand on top of the dry-loaded sample to prevent disturbance when adding the eluent.

Q5: I'm struggling to find a good solvent system for my separation. What's a good starting point?

A5: The ideal solvent system should provide a good separation of your target compound from its impurities on a TLC plate, with the Rf value of your desired compound being around 0.2-0.4 for isocratic elution.

  • Common Solvent Systems:

    • For non-polar to moderately polar piperidones: Start with mixtures of hexanes (or petroleum ether) and ethyl acetate.

    • For more polar piperidones: Mixtures of dichloromethane and methanol are often effective.

  • TLC Optimization: Run several TLCs with different solvent ratios to find the optimal conditions. Remember to add your basic modifier (e.g., triethylamine) to the TLC developing solvent to accurately predict the behavior on the column.

Data Presentation: Representative Purification Parameters

The following table summarizes typical experimental conditions and outcomes for the purification of various substituted piperidones. This data is intended to serve as a starting point for your method development.

Compound ClassStationary PhaseEluent SystemAdditiveTypical RfReported Yield
N-Boc-4-piperidoneSilica GelHexane/Ethyl Acetate (gradient)None~0.3-0.4>95%
1-Benzyl-4-piperidoneSilica GelDichloromethane/Methanol--High
2-Aryl-4-piperidonesSilica GelHexane/Ethyl Acetate--Good
3-Isopropenyl-1-(toluene-4-sulfonyl)piperidin-4-oneSilica GelEthyl Acetate/Petroleum Ether (1:3)None0.4061%
N-Acyl-3,5-bis(ylidene)-4-piperidonesSilica GelDichloromethaneTriethylamine-Good

Experimental Protocols

General Protocol for Flash Column Chromatography of a Substituted Piperidone

This protocol provides a generalized, step-by-step methodology for the purification of a substituted piperidone using flash column chromatography on silica gel.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of your crude piperidone derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol).

    • To the most promising solvent system, add 0.5-1% (v/v) triethylamine and re-run the TLC.

    • The optimal eluent system should give your target compound an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a silica gel to crude product weight ratio of 30:1 to 100:1).

    • Pack the column with silica gel using either the "dry packing" or "slurry packing" method. Ensure the silica bed is well-compacted and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed.

    • Pre-elute the column with your chosen solvent system (containing triethylamine) to equilibrate and deactivate the silica gel. Ensure the solvent level is just above the sand before loading your sample.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading (Recommended for compounds with poor solubility in the eluent): Follow the dry loading protocol described in FAQ Q4.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in an appropriate number of test tubes or vials. The size of the fractions will depend on the scale of your purification.

    • You can perform an isocratic elution (using the same solvent composition throughout) or a gradient elution (gradually increasing the polarity of the solvent) to separate your compounds.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain your purified product.

    • Spot a small amount from each fraction onto a TLC plate, along with a spot of your crude material and, if available, a pure standard of your target compound.

    • Visualize the TLC plate (e.g., under UV light or by staining) to determine the purity of each fraction.

  • Isolation of the Purified Compound:

    • Combine the pure fractions containing your desired substituted piperidone.

    • Remove the solvent using a rotary evaporator to obtain your purified product.

    • Determine the yield and characterize the compound to confirm its identity and purity.

Visualizations

Troubleshooting Workflow for Piperidone Purification

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of substituted piperidones.

troubleshooting_workflow start Start Purification problem Problem Encountered? start->problem tailing Peak Tailing? problem->tailing Yes success Successful Purification problem->success No low_recovery Low Recovery? tailing->low_recovery No add_tea Add 0.1-1% TEA to Mobile Phase tailing->add_tea Yes no_separation Poor Separation? low_recovery->no_separation No use_alumina Switch to Alumina (Basic or Neutral) low_recovery->use_alumina Yes check_stability Check Compound Stability (2D TLC) no_separation->check_stability Consider optimize_solvent Re-optimize Solvent System via TLC (Rf 0.2-0.4) no_separation->optimize_solvent Yes add_tea->problem use_alumina->problem check_stability->use_alumina dry_load Use Dry Loading Technique gradient_elution Use Gradient Elution optimize_solvent->gradient_elution gradient_elution->problem

Caption: Troubleshooting workflow for piperidone purification.

General Experimental Workflow

This diagram outlines the standard experimental workflow for the purification of a substituted piperidone by column chromatography.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis & Solvent Selection (Rf ~0.3) column_prep 2. Column Packing (Silica or Alumina) tlc->column_prep sample_load 3. Sample Loading (Wet or Dry) column_prep->sample_load elution 4. Elution (Isocratic or Gradient) sample_load->elution collection 5. Fraction Collection elution->collection fraction_tlc 6. Fraction Analysis (TLC) collection->fraction_tlc combine 7. Combine Pure Fractions fraction_tlc->combine evaporate 8. Solvent Evaporation combine->evaporate product Purified Piperidone evaporate->product

Caption: General experimental workflow for purification.

Optimizing N-Boc Protection of 2-Methyl-4-Piperidone: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable N-Boc protection of 2-methyl-4-piperidone is a critical step in the synthesis of many pharmaceutical intermediates. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during this transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-Boc protection of 2-methyl-4-piperidone.

Issue Possible Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete free-basing of 2-methyl-4-piperidone hydrochloride: The presence of the hydrochloride salt prevents the amine from being sufficiently nucleophilic. 2. Insufficiently reactive conditions: Steric hindrance from the 2-methyl group can slow the reaction. 3. Decomposition of Boc-anhydride: Presence of moisture can hydrolyze the reagent.1. Ensure complete neutralization of the hydrochloride salt with a suitable base (e.g., NaHCO₃, Et₃N) prior to the addition of Boc-anhydride. Monitor with pH paper or by checking the solubility of the free amine in an organic solvent. 2. Consider using a stronger base/catalyst combination such as triethylamine with a catalytic amount of 4-dimethylaminopyridine (DMAP). Alternatively, for more challenging cases, a stronger base like sodium hydride in an anhydrous solvent like THF can be employed. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction (Mixture of Starting Material and Product) 1. Insufficient Boc-anhydride: The reagent may have been consumed by moisture or other nucleophiles. 2. Short reaction time: The reaction may be sluggish due to steric hindrance. 3. Low reaction temperature: The activation energy for the reaction may not be overcome at lower temperatures.1. Add an additional portion of Boc-anhydride (0.1-0.2 equivalents) and continue to monitor the reaction. 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. If the reaction is slow at room temperature, consider gentle heating (e.g., to 40-50 °C), but be mindful of potential side reactions.
Formation of Side Products 1. Di-acylation: If the Boc group is prematurely cleaved under acidic conditions, the free amine can react with another molecule of Boc-anhydride. 2. Aldol condensation of the ketone: Under strongly basic conditions, the enolizable ketone may undergo self-condensation.1. Maintain neutral or slightly basic conditions. Avoid acidic workups until the reaction is complete. 2. Use non-nucleophilic bases like triethylamine or sodium bicarbonate. Avoid strong bases like NaOH or KOH if aldol condensation is observed.
Difficult Product Isolation/Purification 1. Emulsion during work-up: The presence of salts and the nature of the product can lead to stable emulsions. 2. Co-elution with impurities during chromatography: Byproducts may have similar polarity to the desired product.1. Add a saturated solution of brine to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-Boc protection of 2-methyl-4-piperidone?

A1: The choice of base depends on the reactivity of your starting material and the desired reaction conditions. For the free amine of 2-methyl-4-piperidone, a mild inorganic base like sodium bicarbonate in a biphasic system (e.g., dichloromethane/water) is a good starting point. For the hydrochloride salt, a tertiary amine base such as triethylamine (Et₃N) in an organic solvent is commonly used to both neutralize the salt and facilitate the reaction. For sterically hindered or less reactive substrates, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Q2: My starting material is 2-methyl-4-piperidone hydrochloride. Do I need to perform a separate free-basing step?

A2: Not necessarily. You can perform the reaction in a one-pot procedure by adding a sufficient amount of a base like triethylamine to neutralize the hydrochloride salt before adding the di-tert-butyl dicarbonate (Boc-anhydride). Typically, at least two equivalents of the base are used: one to neutralize the HCl and one to act as a base for the protection reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The N-Boc protected product will be less polar than the starting amine and will have a higher Rf value. Staining with ninhydrin can be useful, as the starting material (a secondary amine) will give a positive result (typically a yellow-orange spot), while the protected product (a carbamate) will not. LC-MS is also an excellent tool for monitoring the disappearance of the starting material and the appearance of the product.

Q4: What are the typical byproducts of this reaction and how can I avoid them?

A4: The main byproduct is tert-butanol, which is formed from the reaction of the Boc group. Carbon dioxide is also generated. If the reaction conditions are not carefully controlled, side reactions such as the formation of N-acylurea (if carbodiimide reagents are used, which is not typical for Boc protection) or dimerization can occur.[1] To minimize side reactions, ensure that anhydrous conditions are maintained and that the appropriate stoichiometry of reagents is used.

Q5: What is the best work-up procedure for this reaction?

A5: A typical aqueous work-up is usually sufficient. After the reaction is complete, the mixture is often diluted with an organic solvent and washed with water or a mild aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining base and water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for different N-Boc protection protocols applicable to substituted piperidones. These should serve as a starting point for optimization.

Table 1: Comparison of Reaction Conditions for N-Boc Protection

Protocol Starting Material Base Solvent Temperature (°C) Time (h) Yield (%) Reference
A4-Piperidone HydrochlorideTriethylamineDichloromethaneRoom Temp16High (not specified)[2]
B2-PiperidoneTriethylamine / DMAP (cat.)DichloromethaneRoom TempNot specified92[3]
C4-Piperidone HydrochlorideSodium BicarbonateDichloromethane / WaterRoom TempNot specifiedHigh (not specified)[4]
DN-Boc-4-piperidone (for methylation)Sodium HydrideTetrahydrofuran0 to Room Temp1232 (for dimethylation)[1]

Note: Yields are highly dependent on the specific substrate and reaction scale. The conditions for the dimethylation of N-Boc-4-piperidone (Protocol D) suggest that reactions involving sterically hindered positions may require stronger bases and result in lower yields without optimization.

Experimental Protocols

Protocol 1: General Procedure using Triethylamine (for Hydrochloride Salt)

This protocol is suitable for starting with 2-methyl-4-piperidone hydrochloride.

  • Reaction Setup: To a solution of 2-methyl-4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material), add triethylamine (2.2 eq). Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Boc-Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-16 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Biphasic Conditions using Sodium Bicarbonate (for Free Amine)

This protocol is suitable if you have the free amine of 2-methyl-4-piperidone.

  • Reaction Setup: Dissolve 2-methyl-4-piperidone (1.0 eq) in dichloromethane (10 mL per gram). Add a saturated aqueous solution of sodium bicarbonate (10 mL per gram).

  • Addition of Boc-Anhydride: To the vigorously stirred biphasic mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by column chromatography as described in Protocol 1.

Visualizations

Experimental Workflow for N-Boc Protection

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Boc Protection Reaction cluster_workup Work-up and Purification start_hcl 2-Methyl-4-piperidone HCl free_basing Add Base (e.g., Et3N or NaHCO3) start_hcl->free_basing Neutralize free_base 2-Methyl-4-piperidone (Free Amine) add_boc Add Boc2O in Solvent (e.g., DCM) free_base->add_boc free_basing->free_base reaction Stir at Room Temp (Monitor by TLC/LC-MS) add_boc->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product N-Boc-2-methyl-4-piperidone purification->product

Caption: Workflow for the N-Boc protection of 2-methyl-4-piperidone.

Troubleshooting Flowchart for Low Yield

troubleshooting_flowchart start Low Yield or Incomplete Reaction check_sm Starting material is HCl salt? start->check_sm incomplete_fb Incomplete Free-Basing check_sm->incomplete_fb Yes check_reagents Reagents/Conditions Issue check_sm->check_reagents No ensure_fb Action: Ensure >2 eq. of base are used. Confirm with pH. incomplete_fb->ensure_fb check_boc Boc-anhydride fresh? Anhydrous conditions? check_reagents->check_boc degraded_boc Degraded Boc-anhydride or moisture present. check_boc->degraded_boc No steric_hindrance Sluggish reaction due to steric hindrance. check_boc->steric_hindrance Yes use_fresh_boc Action: Use fresh Boc2O and anhydrous solvents. degraded_boc->use_fresh_boc optimize_cond Action: Add catalytic DMAP, increase reaction time, or gently heat. steric_hindrance->optimize_cond

Caption: Troubleshooting guide for low yield in N-Boc protection.

Key Parameters for Optimization

optimization_parameters center_node N-Boc Protection Optimization param1 Base Selection (e.g., Et3N, NaHCO3, DMAP) center_node->param1 param2 Solvent Choice (e.g., DCM, THF, Biphasic) center_node->param2 param3 Reaction Temperature (0°C to 50°C) center_node->param3 param4 Stoichiometry (Equivalents of Boc2O and Base) center_node->param4 param5 Reaction Time center_node->param5

Caption: Key parameters for optimizing the N-Boc protection reaction.

References

Technical Support Center: Reactions of Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproducts encountered during reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this compound are nucleophilic additions to the ketone at the 4-position, with reductive amination being a prominent example for the synthesis of 4-amino-2-methylpiperidine derivatives. Other significant reactions include reductions to the corresponding alcohol and aldol-type condensations. The tert-butoxycarbonyl (Boc) protecting group masks the reactivity of the piperidine nitrogen, allowing for selective reactions at other functional sites.[1]

Q2: What are the typical byproducts observed in the reductive amination of this compound?

A2: While specific data for the 2-methyl derivative is limited, byproducts in reductive aminations of similar ketones can include:

  • Over-alkylation Products: If a primary amine is formed, it can react further with the starting ketone to yield a tertiary amine.

  • Hydroxylamine Intermediate: Incomplete reduction of the intermediate oxime or imine can leave a hydroxylamine byproduct.

  • Diastereomers: The presence of the methyl group at the 2-position creates a chiral center. The reaction at the 4-position can generate a second chiral center, leading to the formation of diastereomeric products (cis and trans isomers). The separation of these diastereomers can be challenging.

Q3: How does the 2-methyl group influence the stereochemical outcome of reactions?

A3: The 2-methyl group introduces steric hindrance that can influence the stereochemical outcome of nucleophilic attacks on the 4-keto group. For instance, in hydride reductions, the approach of the reducing agent can be directed to the face opposite the methyl group, potentially leading to a preferred diastereomer of the resulting alcohol. The exact ratio of diastereomers will depend on the specific reagents and reaction conditions used.

Q4: What are some common issues encountered during the purification of products derived from this compound?

A4: A significant challenge is often the separation of diastereomers formed due to the two chiral centers. These isomers may have very similar polarities, making chromatographic separation difficult. In such cases, techniques like fractional crystallization of salts (e.g., with tartaric acid) might be necessary to resolve the isomers. Another common issue is the removal of unreacted starting materials and reagents, which may require careful optimization of chromatographic conditions or alternative purification methods like distillation or recrystallization.[2]

Troubleshooting Guides

Reductive Amination

Issue 1: Low Yield of the Desired Amine

Possible Cause Troubleshooting Steps
Incomplete imine/enamine formation Ensure anhydrous conditions, as water can inhibit imine formation. Consider using a dehydrating agent like molecular sieves. A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.
Ineffective reducing agent Sodium triacetoxyborohydride is often a mild and effective choice for reductive aminations. Ensure the reagent is fresh and active. If using other borohydrides, ensure the reaction conditions are optimized.
Side reactions Over-alkylation can be minimized by using an excess of the amine reactant. Aldol condensation can be suppressed by maintaining a low reaction temperature.

Issue 2: Formation of Multiple Products (Observed by TLC/LC-MS)

Possible Cause Troubleshooting Steps
Diastereomer formation This is expected due to the stereochemistry of the starting material. Optimize reaction conditions (temperature, solvent, reagent) to favor the formation of one diastereomer. If inseparable by chromatography, consider derivatization or salt formation to facilitate separation.
Unreacted starting material Increase the reaction time or temperature (with caution to avoid side reactions). Ensure the stoichiometry of the reagents is correct.
Byproduct from over-alkylation Use a larger excess of the primary amine or a stepwise protection strategy if feasible.
Catalytic Hydrogenation (Reduction of the Ketone)

Issue 1: Incomplete Reaction

Possible Cause Troubleshooting Steps
Catalyst poisoning Ensure the starting material and solvent are free from impurities like sulfur or strong amines that can poison the catalyst (e.g., Pd/C).
Insufficient hydrogen pressure Increase the hydrogen pressure within the safe limits of the reaction vessel.
Low catalyst activity Use a fresh batch of catalyst or increase the catalyst loading.

Issue 2: Poor Diastereoselectivity

Possible Cause Troubleshooting Steps
Non-selective catalyst The choice of catalyst and solvent can influence diastereoselectivity. Screen different catalysts (e.g., Pd/C, PtO2, Raney Nickel) and solvents to optimize for the desired diastereomer.
Reaction temperature Lowering the reaction temperature can sometimes improve diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol is a general guideline and may require optimization for specific amines.

  • Imine Formation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or methanol), add the desired primary amine (1.0-1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reductive_Amination_Byproducts Start Start Ketone tert-Butyl 2-methyl- 4-oxopiperidine-1-carboxylate Start->Ketone Imine Imine Intermediate Ketone->Imine + Amine Amine Primary Amine (R-NH2) Desired_Product Desired Secondary Amine Imine->Desired_Product Reduction Unreacted_Ketone Unreacted Ketone Imine->Unreacted_Ketone Incomplete Reaction Over_Alkylation Over-alkylation Byproduct (Tertiary Amine) Desired_Product->Over_Alkylation + Ketone Diastereomers Diastereomeric Products (cis/trans) Desired_Product->Diastereomers Stereoisomer Formation

Caption: Potential byproducts in the reductive amination pathway.

Troubleshooting_Workflow Start Experiment Issue Low_Yield Low Yield Start->Low_Yield Multiple_Products Multiple Products Start->Multiple_Products Check_Reagents Check Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (T, t) Low_Yield->Optimize_Conditions Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Multiple_Products->Analyze_Byproducts Purification Optimize Purification (Chromatography, Crystallization) Analyze_Byproducts->Purification Diastereomer_Separation Address Diastereomer Separation Purification->Diastereomer_Separation

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Stereoselective Synthesis of 2,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2,4-disubstituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low diastereoselectivity in my synthesis of a 2,4-disubstituted piperidine. What are the potential causes and how can I improve the cis/trans ratio?

A1: Low diastereoselectivity is a frequent challenge and can be influenced by several factors, depending on the synthetic route. Here are some common causes and troubleshooting strategies:

  • Reaction Conditions: Temperature, solvent, and the nature of the catalyst can significantly impact the stereochemical outcome.[1] For instance, in Pictet-Spengler reactions, higher temperatures can reduce selectivity by enabling the system to overcome the activation energy barrier for the formation of the less stable diastereomer.[1]

    • Troubleshooting:

      • Optimize Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1]

      • Vary the Solvent: Experiment with solvents of differing polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[1]

      • Screen Catalysts: For catalyzed reactions, evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[1]

  • Substrate Control: The steric and electronic properties of substituents on your starting materials can govern the facial selectivity of the cyclization step.[1]

    • Troubleshooting:

      • Modify Protecting Groups: The choice of nitrogen protecting group can influence the conformational bias of key intermediates. Consider switching to a bulkier or more rigid protecting group to favor a specific transition state.

      • Alter Substituents: If feasible within the scope of your target molecule, modifying other substituents can introduce greater steric hindrance, thereby favoring the formation of one diastereomer.[1]

  • Reaction Mechanism: In some cases, the reaction may proceed through an unintended pathway with lower stereocontrol. For example, some aza-Diels-Alder reactions might proceed through a stepwise Mannich-Michael pathway, especially with strong Lewis acids, leading to poor stereoselectivity.[2]

    • Troubleshooting:

      • Use Cyclic Dienes: Cyclic dienes often result in higher diastereoselectivities in [4+2] cycloadditions.[2]

      • Optimize Catalyst: The choice of catalyst can influence the reaction pathway and, consequently, the stereochemical outcome.[2]

A notable example of improving diastereoselectivity comes from radical cyclization reactions. The use of tris(trimethylsilyl)silane (TTMSS) instead of tributyltin hydride (TBTH) in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to dramatically enhance the trans/cis ratio.[3][4] This is attributed to a slower trapping of the piperidine radical by TTMSS, which allows for a selective rearrangement of the minor stereoisomer.[3][4]

Q2: My enantioselective synthesis is resulting in a low enantiomeric excess (ee). How can I improve this?

A2: Achieving high enantioselectivity often requires careful optimization of the chiral catalyst or auxiliary and the reaction conditions.

  • Enzymatic Reductions: In the case of enzymatic reduction of a piperidinone precursor, several factors can lead to low ee.[1]

    • Potential Causes:

      • Suboptimal Enzyme Selection: The chosen carbonyl reductase may not have the ideal substrate specificity.[1]

      • Inefficient Cofactor Regeneration: Poor regeneration of NADH or NADPH can limit the reaction rate and selectivity.[1]

      • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme.[1]

      • Incorrect pH and Temperature: Enzyme activity and selectivity are highly sensitive to pH and temperature.[1]

    • Troubleshooting:

      • Screen a Library of Enzymes: Test a variety of carbonyl reductases to find one with high selectivity for your substrate.[1]

      • Optimize Cofactor Regeneration: If using a whole-cell system or an isolated enzyme with a regeneration system (e.g., glucose/glucose dehydrogenase), ensure these components are at optimal concentrations and conditions.[1]

      • Control Substrate Concentration: Employ lower substrate concentrations or a fed-batch approach to mitigate inhibition.[1]

      • Systematically Vary pH and Temperature: Optimize these parameters to find the best conditions for both enzyme activity and stereoselectivity.[1]

  • Asymmetric Catalysis: For syntheses employing chiral catalysts, such as rhodium-catalyzed [2+2+2] cycloadditions or phosphine-catalyzed annulations, the ligand is paramount.[5][6]

    • Troubleshooting:

      • Ligand Screening: A thorough screening of different chiral ligands is often necessary to achieve high enantioselectivity.

      • Solvent and Additive Effects: The solvent and the presence of additives can significantly influence the catalyst's performance.

      • Purity of Reagents: Ensure all reagents, especially the starting materials and catalyst precursors, are of high purity, as impurities can act as catalyst poisons.[2]

Q3: I'm facing difficulties in purifying the desired diastereomer of my 2,4-disubstituted piperidine. What are some effective strategies?

A3: The purification of piperidine derivatives can be challenging due to their basic nature and the potential for co-elution of stereoisomers.[1]

  • Potential Causes of Difficulty:

    • Co-elution of Diastereomers: The desired isomer and other diastereomers may have very similar retention factors on standard silica gel chromatography.[1]

    • Formation of N-Oxides: The basic nitrogen of the piperidine ring is susceptible to oxidation, which can complicate purification.[1]

    • Incomplete Deprotection: Residual protecting groups can lead to a mixture of the final product and protected intermediates.[1]

  • Troubleshooting and Optimization Strategies:

    • Chromatography Optimization:

      • Solvent System Screening: Experiment with a wide range of solvent systems with varying polarities and compositions. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing on silica gel.

      • Alternative Stationary Phases: Consider using different stationary phases such as alumina, or reversed-phase silica gel.

    • Crystallization: If your product is a solid, crystallization can be a highly effective method for separating diastereomers.

    • Derivatization: In some cases, derivatizing the piperidine nitrogen or another functional group can alter the physical properties of the diastereomers, making them easier to separate. The derivatizing group can then be removed in a subsequent step.

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.

Data Presentation

Table 1: Comparison of Diastereoselectivity in Radical Cyclization of 7-Substituted-6-Aza-8-Bromooct-2-enoates

EntryR GroupReagenttrans/cis Ratio
1PhTBTH3:1
2PhTTMSS99:1
3BnTBTH6:1
4BnTTMSS>99:1
5i-PrTBTH4:1
6i-PrTTMSS10:1

Data sourced from J. Org. Chem. 2006, 71, 5198-5207.[3]

Experimental Protocols

General Experimental Protocol for Enzymatic Reduction of a Piperidinone Precursor

  • Buffer Preparation: Prepare a phosphate buffer solution at the optimal pH for the selected carbonyl reductase.[1]

  • Reaction Setup: In a suitable reaction vessel, add the piperidinone substrate, the carbonyl reductase, and the cofactor (NADH or NADPH) to the buffer solution.[1]

  • Cofactor Regeneration (if applicable): If using an isolated enzyme, add the components of a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[1]

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation.[1]

  • Monitoring: Monitor the progress of the reaction by chiral HPLC or GC.[1]

  • Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography if necessary.[1]

Visualizations

troubleshooting_workflow start Low Diastereoselectivity Observed check_temp Is the reaction temperature optimized? start->check_temp optimize_temp Screen lower temperatures (e.g., 0°C, -20°C, -78°C) check_temp->optimize_temp No check_solvent Is the solvent optimal? check_temp->check_solvent Yes optimize_temp->check_solvent optimize_solvent Vary solvent polarity (e.g., Toluene, DCM, ACN) check_solvent->optimize_solvent No check_catalyst Is a catalyst used and optimized? check_solvent->check_catalyst Yes optimize_solvent->check_catalyst optimize_catalyst Screen different catalysts and concentrations check_catalyst->optimize_catalyst No check_substrate Can substrate be modified? check_catalyst->check_substrate Yes optimize_catalyst->check_substrate modify_substrate Alter protecting groups or other substituents for steric hindrance check_substrate->modify_substrate Yes end_point Improved Diastereoselectivity check_substrate->end_point No modify_substrate->end_point

Caption: Troubleshooting workflow for low diastereoselectivity.

stereocontrol_strategies center Stereoselective Synthesis of 2,4-Disubstituted Piperidines substrate Substrate Control center->substrate reagent Reagent Control center->reagent catalyst Catalyst Control center->catalyst chiral_aux Chiral Auxiliaries substrate->chiral_aux protecting_groups Sterically Demanding Protecting Groups substrate->protecting_groups preexisting_stereocenters Diastereotopic Face Differentiation substrate->preexisting_stereocenters chiral_reagents Chiral Reducing/Oxidizing Agents reagent->chiral_reagents organocatalysts Chiral Organocatalysts reagent->organocatalysts asymmetric_catalysis Asymmetric Metal Catalysis catalyst->asymmetric_catalysis biocatalysis Enzymatic Reactions (e.g., Reductases) catalyst->biocatalysis sub_group re_group cat_group

Caption: General strategies for stereocontrol.

References

Methods for improving the yield of N-Boc-2-methyl-4-piperidone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Boc-2-methyl-4-piperidone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Boc-2-methyl-4-piperidone?

A1: The most prevalent and adaptable method is a multi-step synthesis commencing with a Michael addition, followed by an intramolecular Dieckmann condensation, and concluding with hydrolysis and decarboxylation. This route offers a good balance of starting material availability and reaction robustness.

Q2: What are the critical factors influencing the overall yield of the synthesis?

A2: Several factors significantly impact the yield:

  • Purity of Reagents and Solvents: Anhydrous conditions are crucial, especially for the Dieckmann condensation.

  • Reaction Temperature: Precise temperature control is vital for each step to minimize side reactions.

  • Choice of Base: The selection of a suitable base for the Dieckmann condensation is critical for efficient cyclization.

  • Reaction Time: Adequate reaction time is necessary for completion, but prolonged times can lead to byproduct formation.

  • Purification Technique: Efficient purification at each stage is essential to prevent the carryover of impurities that can inhibit subsequent reactions.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TTC) is a convenient method for monitoring the progress of each reaction step. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify products and byproducts.

Q4: What are the expected intermediates in the Dieckmann condensation route?

A4: The key intermediates are the N-substituted diester formed after the Michael additions, and the cyclic β-keto ester formed after the Dieckmann condensation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Michael Addition - Incomplete reaction. - Polymerization of the acrylate. - Impure starting materials.- Increase reaction time and/or temperature moderately. - Add a polymerization inhibitor (e.g., hydroquinone) to the acrylate. - Ensure the purity of the amine and acrylate starting materials.
Low yield in Dieckmann Condensation - Presence of moisture. - Incorrect base or insufficient amount. - Inefficient cyclization due to steric hindrance. - Intermolecular condensation (polymerization).- Use anhydrous solvents and reagents. - Use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide. Ensure at least one equivalent is used. - Optimize reaction temperature and time. - Perform the reaction under high dilution conditions to favor intramolecular cyclization.
Formation of multiple products in Dieckmann Condensation - Lack of regioselectivity in the cyclization of the unsymmetrical diester.- The use of certain bases and reaction conditions can favor the formation of one regioisomer over the other. Lower temperatures may increase selectivity. Careful analysis of the product mixture is required, and isomers may need to be separated chromatographically.
Incomplete hydrolysis and/or decarboxylation - Insufficient acid or base concentration. - Inadequate reaction time or temperature.- Increase the concentration of the acid or base used for hydrolysis. - Extend the reflux time and/or increase the temperature for the decarboxylation step.
Difficulty in purifying the final product - Presence of unreacted starting materials or byproducts. - Oily or non-crystalline product.- Utilize column chromatography with a suitable solvent system. - Attempt to form a crystalline salt (e.g., hydrochloride) for easier purification by recrystallization.
Product decomposition during purification - Instability of the product on silica gel.- Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography. - Consider alternative purification methods like distillation under reduced pressure if the product is thermally stable.

Experimental Protocols

Method 1: Dieckmann Condensation Route

This is a widely used method for the synthesis of 4-piperidone derivatives.

Step 1: Synthesis of the Di-ester Intermediate

  • To a solution of N-Boc-β-amino ester in a suitable solvent (e.g., methanol), add methyl acrylate.

  • The reaction is typically carried out at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude di-ester.

Step 2: Dieckmann Condensation

  • Dissolve the crude di-ester in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and quench by the slow addition of a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude cyclic β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude cyclic β-keto ester, add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the decarboxylation by observing the cessation of gas (CO2) evolution.

  • Cool the reaction mixture and neutralize with a base (if acidic) or an acid (if basic).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude N-Boc-2-methyl-4-piperidone by column chromatography or distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dieckmann Condensation

Parameter Condition A Condition B Condition C Typical Yield Range
Base Sodium Hydride (NaH)Potassium tert-butoxide (t-BuOK)Sodium Ethoxide (NaOEt)50-70%
Solvent TolueneTetrahydrofuran (THF)Ethanol
Temperature RefluxRefluxReflux
Reaction Time 2-4 hours2-4 hours4-6 hours

Note: Yields are illustrative and can vary based on substrate purity, scale, and specific reaction conditions.

Visualizations

experimental_workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A N-Boc-β-amino ester + Methyl Acrylate B Di-ester Intermediate A->B MeOH, RT C Cyclic β-keto ester B->C 1. NaH, Toluene 2. H+ quench D N-Boc-2-methyl-4-piperidone C->D HCl (aq), Reflux

Caption: Synthetic workflow for N-Boc-2-methyl-4-piperidone.

troubleshooting_logic Start Low Yield in Dieckmann Condensation Q1 Are anhydrous conditions maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the base appropriate and sufficient? A1_Yes->Q2 Sol1 Dry all solvents and reagents. Use an inert atmosphere. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is intermolecular condensation occurring? A2_Yes->Q3 Sol2 Use a strong, non-nucleophilic base (e.g., NaH). Use at least 1 equivalent. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Perform the reaction under high dilution conditions. A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

Caption: Troubleshooting logic for low yield in Dieckmann condensation.

Troubleshooting guide for the reduction of N-Boc-4-piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing N-Boc-4-piperidone?

A1: The three most common and effective methods for the reduction of N-Boc-4-piperidone are:

  • Sodium Borohydride (NaBH₄) Reduction: A cost-effective and operationally simple method that typically yields the trans-isomer (equatorial alcohol) as the major product.[1]

  • Catalytic Hydrogenation: Often employing Palladium on carbon (Pd/C), this method also generally favors the formation of the trans-isomer.[1][2]

  • L-Selectride® Reduction: This sterically hindered reducing agent is used to selectively produce the cis-isomer (axial alcohol) with high diastereoselectivity.[1]

Q2: How can I control the stereochemistry of the resulting N-Boc-4-hydroxypiperidine?

A2: The stereochemical outcome is primarily dictated by the choice of reducing agent.[1]

  • For the trans-isomer (equatorial -OH group), use a less sterically hindered hydride reagent like sodium borohydride or catalytic hydrogenation (e.g., Pd/C). These reagents favor axial attack on the carbonyl, leading to the thermodynamically more stable equatorial alcohol.[1]

  • For the cis-isomer (axial -OH group), a bulky, sterically demanding reducing agent like L-Selectride® is the method of choice. Its size favors attack from the less hindered equatorial face, resulting in the axial alcohol.[1]

Q3: What are common side reactions to be aware of during the reduction of N-Boc-4-piperidone?

A3: Potential side reactions include:

  • Over-reduction: While less common under mild conditions, stronger reducing agents or harsh reaction conditions could potentially affect the Boc protecting group.

  • Formation of N-Boc-1,2,3,6-tetrahydropyridine: This impurity can arise from the dehydration (elimination) of the hydroxyl group of the product. This can be promoted by acidic or basic conditions, especially at elevated temperatures.

  • Incomplete reaction: Leaving unreacted starting material, which can complicate purification.

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material (N-Boc-4-piperidone) remaining after the expected reaction time.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Reducing Agent Use a fresh batch of the reducing agent. Sodium borohydride can decompose over time, especially if not stored in a dry environment.
Insufficient Reagent Increase the molar equivalents of the reducing agent. Typically, 1.5 equivalents of NaBH₄ are used.[3]
Low Reaction Temperature While NaBH₄ reductions are often started at 0°C to control the initial exotherm, the reaction may proceed slowly. After the initial addition, allow the reaction to warm to room temperature.[1] For catalytic hydrogenation, a modest increase in temperature (e.g., to 50-60°C) can increase the rate.[2]
Catalyst Poisoning (for Catalytic Hydrogenation) The nitrogen atom in the piperidone ring can sometimes deactivate the palladium catalyst.[2] Ensure the starting material and solvent are free from impurities, especially sulfur compounds. Increasing the catalyst loading may also help.[2]
Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • TLC or other analyses show spots other than the starting material and the desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Dehydration to N-Boc-1,2,3,6-tetrahydropyridine This is often caused by harsh acidic or basic conditions during workup, especially at elevated temperatures. Ensure the pH is neutralized before any concentration steps. Avoid high temperatures during workup and purification.
Di-Boc Protected Impurity In syntheses starting from 4-hydroxypiperidine, an excess of Boc anhydride can lead to protection of both the nitrogen and the hydroxyl group. This is not a direct byproduct of the reduction but can be an impurity in the starting material. Use a controlled stoichiometry of Boc anhydride (1.05-1.1 equivalents) during the protection step.
Issue 3: Difficulty in Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography results in poor separation of the product from impurities.

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Unreacted Starting Material If the reaction was incomplete, the similar polarity of the starting ketone and product alcohol can make chromatographic separation challenging. Ensure the reaction goes to completion.
Byproducts from Workup Emulsions during aqueous workup can trap product. If emulsions form, try adding brine to break them. Ensure thorough extraction with an appropriate organic solvent.
Residual Borate Salts (NaBH₄ reduction) Inadequate quenching can leave borate salts that contaminate the product. Quench the reaction thoroughly with a saturated aqueous solution of ammonium chloride (NH₄Cl) or by careful addition of dilute acid at 0°C.[1][2]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the common reduction methods of N-Boc-4-piperidone.

Reducing AgentTypical SolventTemperatureTimePredominant IsomerTypical Yield
Sodium Borohydride (NaBH₄) Methanol, Ethanol0°C to Room Temp.2-4 hours[1]trans (equatorial-OH)[1]High[1]
Palladium on Carbon (Pd/C) Methanol, EthanolRoom Temp.12-24 hours[1]trans (equatorial-OH)[1]High[1]
L-Selectride® Tetrahydrofuran (THF)-78°C3-5 hours[1]cis (axial-OH)[1]High[1]

Experimental Protocols

Method 1: Sodium Borohydride Reduction (Favors trans-isomer)
  • Dissolution: Dissolve N-Boc-4-piperidone (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains low.[3]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.

Method 2: Catalytic Hydrogenation with Pd/C (Favors trans-isomer)
  • Setup: In a hydrogenation flask, dissolve N-Boc-4-piperidone in ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.

  • Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be done by recrystallization or column chromatography if needed.

Method 3: L-Selectride® Reduction (Favors cis-isomer)
  • Setup: In a flame-dried, argon-purged round-bottom flask, dissolve N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of L-Selectride® in THF dropwise via syringe.

  • Reaction: Stir the reaction mixture at -78°C for 3-5 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: At -78°C, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂).[1]

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography on silica gel.[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Method cluster_product Product cluster_analysis Analysis & Purification start N-Boc-4-piperidone nabh4 NaBH4 in MeOH (0°C to RT) start->nabh4 pdc H2, Pd/C in EtOH/MeOH (RT) start->pdc lselectride L-Selectride in THF (-78°C) start->lselectride trans_product trans-N-Boc-4-hydroxypiperidine (Equatorial-OH) nabh4->trans_product Favored pdc->trans_product Favored cis_product cis-N-Boc-4-hydroxypiperidine (Axial-OH) lselectride->cis_product Favored analysis TLC / LC-MS Monitoring trans_product->analysis cis_product->analysis workup Aqueous Workup analysis->workup purification Column Chromatography / Recrystallization workup->purification

Caption: General experimental workflow for the reduction of N-Boc-4-piperidone.

troubleshooting_logic cluster_issues Identify the Issue cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_byproducts Solutions for Byproduct Formation cluster_solutions_purification Solutions for Purification start Problem with Reduction incomplete Incomplete Reaction start->incomplete byproducts Byproduct Formation start->byproducts purification_issue Purification Difficulty start->purification_issue check_reagent Use fresh reducing agent incomplete->check_reagent increase_reagent Increase equivalents of reagent incomplete->increase_reagent adjust_temp Adjust reaction temperature incomplete->adjust_temp neutralize_workup Neutralize pH during workup byproducts->neutralize_workup avoid_heat Avoid high temperatures byproducts->avoid_heat ensure_completion Drive reaction to completion purification_issue->ensure_completion proper_quench Ensure proper quenching purification_issue->proper_quench end Successful Reduction check_reagent->end Resolved increase_reagent->end Resolved adjust_temp->end Resolved neutralize_workup->end Resolved avoid_heat->end Resolved ensure_completion->end Resolved proper_quench->end Resolved

Caption: Troubleshooting decision tree for the reduction of N-Boc-4-piperidone.

References

Preventing side reactions during the alkylation of piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of side reactions during the alkylation of piperidones.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a C-alkylation on a 4-piperidone, but I am getting significant N-alkylation instead. How can I prevent this?

A1: Direct C-alkylation of a piperidone with an unprotected nitrogen is challenging because the nitrogen atom is typically more nucleophilic than the desired enolate. To ensure selective C-alkylation, the piperidone nitrogen must be protected with a suitable electron-withdrawing group. This group reduces the nucleophilicity of the nitrogen, preventing it from competing with the enolate for the alkylating agent. The most common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

Q2: My C-alkylation of N-Boc-4-piperidone is giving a mixture of products. What are the most common side reactions?

A2: When performing C-alkylation on an N-protected piperidone via its enolate, two primary side reactions are common:

  • O-alkylation: The enolate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the oxygen atom. Reaction at the oxygen leads to the formation of a vinyl ether, the O-alkylated byproduct.

  • Di-alkylation: After the first successful C-alkylation, the resulting mono-alkylated piperidone still possesses an acidic α-proton. If excess base or alkylating agent is present, or if the initial product is deprotonated, a second alkylation can occur, leading to a di-alkylated product.

Q3: How can I control the reaction to favor C-alkylation over O-alkylation?

A3: The ratio of C- to O-alkylation is influenced by several factors, including the nature of the solvent, the metal counter-ion of the enolate, and the electrophile (alkylating agent). Generally, C-alkylation is favored under conditions that promote a more covalent metal-oxygen bond in the enolate and when using "softer" electrophiles.

  • Solvent: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and thus promoting C-alkylation. However, strong bases like LDA are not compatible with protic solvents. In aprotic solvents, polar solvents like DMF or DMSO can favor O-alkylation.

  • Counter-ion: Lithium enolates tend to aggregate, favoring C-alkylation.

  • Electrophile: "Soft" electrophiles, such as alkyl iodides and bromides, preferentially react at the "softer" carbon center of the enolate (Hard-Soft Acid-Base Theory).[1] Highly reactive "hard" electrophiles, like alkyl sulfonates (e.g., triflates), are more prone to O-alkylation.[2]

Q4: For an unsymmetrical piperidone, two different enolates can be formed. How do I control which one is alkylated?

A4: The regioselectivity of alkylation in unsymmetrical piperidones is determined by which enolate is formed: the kinetic or the thermodynamic enolate.

  • Kinetic Control: To form the less substituted (kinetic) enolate, use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[3][4] These conditions favor the rapid, irreversible removal of the most sterically accessible proton.

  • Thermodynamic Control: To form the more substituted and more stable (thermodynamic) enolate, use a smaller, strong base (like NaH or KH) or an alkoxide base (like NaOEt or KOtBu) at higher temperatures (room temperature or above).[4][5] These conditions allow for equilibration, where the initially formed kinetic enolate can revert to the ketone and eventually form the more stable thermodynamic enolate.[3][5]

Troubleshooting Guides

Issue 1: Low Yield of C-Alkylated Product and Predominance of O-Alkylated Byproduct
Potential Cause Recommended Solution Explanation
Highly Reactive Alkylating Agent Switch from alkyl tosylates or triflates to alkyl bromides or iodides."Harder" electrophiles (sulfonates) react preferentially at the "harder" oxygen atom of the enolate. "Softer" halides favor reaction at the "softer" carbon atom.[1][2]
Solvent Choice Use a non-polar aprotic solvent like THF or diethyl ether instead of highly polar solvents like HMPA or DMSO.Polar aprotic solvents can solvate the metal cation, leading to a more "naked" and reactive enolate oxygen, which promotes O-alkylation.[6]
Counter-ion Effect Use a lithium base (e.g., LDA) to generate the enolate.Lithium enolates have a more covalent O-Li bond and tend to form aggregates, which favors C-alkylation.[6]
Issue 2: Formation of Significant Di-alkylated Product
Potential Cause Recommended Solution Explanation
Excess Alkylating Agent Use a slight excess (1.0-1.1 equivalents) of the alkylating agent relative to the piperidone.Using a large excess of the electrophile increases the probability of a second alkylation event after the first has occurred.
Excess Base or Incomplete Initial Enolate Formation Ensure complete and rapid deprotonation by using a full equivalent of a strong base like LDA at low temperature.If enolate formation is slow or incomplete, a mixture of the starting piperidone, the enolate, and the mono-alkylated product will exist. The mono-alkylated product can be deprotonated by the base or the initial enolate, leading to di-alkylation.
Proton Exchange Add the alkylating agent to the fully formed enolate solution at low temperature. Avoid allowing the reaction to warm significantly before the alkylating agent has reacted.Proton exchange between the mono-alkylated product and the unreacted enolate can generate the enolate of the product, which can then be alkylated a second time.
Issue 3: Reaction is Sluggish or Does Not Go to Completion
Potential Cause Recommended Solution Explanation
Insufficiently Reactive Alkylating Agent Switch from an alkyl chloride to a more reactive alkyl bromide or iodide.The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Iodide is a better leaving group, accelerating the SN2 reaction.
Steric Hindrance Increase the reaction temperature after the initial enolate formation and addition of the alkylating agent. Consider using a less sterically hindered alkylating agent if possible.Bulky groups on either the piperidone enolate or the alkylating agent can slow down the SN2 reaction. Providing more thermal energy can help overcome the activation barrier.[7]
Incomplete Enolate Formation Use a stronger base. For example, if using NaH, ensure it is fresh and highly active. LDA is generally very effective for complete deprotonation of ketones.The pKa of the α-proton of a ketone is typically around 18-20. The conjugate acid of the base used should have a significantly higher pKa (e.g., diisopropylamine, pKa ~36) to ensure deprotonation is complete.[3]

Key Experimental Protocols

Protocol 1: N-Boc Protection of 4-Piperidone

This protocol describes the protection of the nitrogen atom of 4-piperidone hydrochloride using di-tert-butyl dicarbonate (Boc)2O.

Materials:

  • 4-Piperidone monohydrochloride

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a mixture of Dioxane/Water

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Suspend 4-piperidone monohydrochloride (1.0 eq.) in DCM.

  • Add a base such as triethylamine (2.2 eq.) to neutralize the hydrochloride and deprotonate the nitrogen.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)2O (1.1 eq.) in DCM dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield N-Boc-4-piperidone.

Protocol 2: Kinetic C-Alkylation of N-Boc-4-Piperidone

This protocol favors the formation of the mono-alkylated product at the α-carbon under kinetic control.

Materials:

  • N-Boc-4-piperidone

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide or methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous work-up reagents (saturated aqueous NH₄Cl)

  • Standard inert atmosphere glassware (oven-dried), syringe techniques

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.05 eq.) dropwise via syringe to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Add the alkyl halide (1.0-1.1 eq.) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature, then extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Boc Deprotection

This protocol removes the Boc protecting group to yield the free secondary amine.

Materials:

  • N-Boc protected piperidone derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected piperidone (1.0 eq.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq.).

  • Remove the ice bath and stir at room temperature for 1-4 hours, monitoring by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidone.

Visualizations

Alkylation_Decision_Tree start Start: Alkylation of Piperidone q_alkylation_type Desired Alkylation? start->q_alkylation_type n_alkylation N-Alkylation q_alkylation_type->n_alkylation Nitrogen c_alkylation C-Alkylation q_alkylation_type->c_alkylation Carbon (alpha) final_product Final Product n_alkylation->final_product protect_n Protect Piperidone Nitrogen (e.g., with Boc group) c_alkylation->protect_n form_enolate Form Enolate protect_n->form_enolate deprotect Deprotect Nitrogen (if necessary) form_enolate->deprotect deprotect->final_product

Caption: Decision workflow for piperidone alkylation.

Enolate_Side_Reactions cluster_products Potential Products enolate N-Protected Piperidone Enolate c_alkylation Desired Product: C-Alkylation enolate->c_alkylation Attack from alpha-Carbon o_alkylation Side Product: O-Alkylation enolate->o_alkylation Attack from Oxygen electrophile Alkylating Agent (R-X) di_alkylation Side Product: Di-alkylation c_alkylation->di_alkylation Further Deprotonation & Alkylation Kinetic_vs_Thermodynamic cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start Unsymmetrical N-Protected Piperidone kinetic_conditions Conditions: - Strong, bulky base (LDA) - Low temp (-78 °C) - Irreversible start->kinetic_conditions thermo_conditions Conditions: - Strong, small base (NaH) - Higher temp (RT) - Reversible start->thermo_conditions kinetic_enolate Less Substituted Enolate (Forms Faster) thermo_enolate More Substituted Enolate (More Stable) kinetic_enolate->thermo_enolate Equilibration (at higher temp)

References

Technical Support Center: Large-Scale Synthesis and Purification of tert-Butyl 2-Methyl-4-Oxopiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and purification of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. This key pharmaceutical intermediate requires robust and optimized procedures to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound on a large scale?

A1: While a specific large-scale protocol for the 2-methyl isomer is not extensively published, routes analogous to the synthesis of the 3-methyl and 4-methyl isomers are commonly adapted. A promising approach involves a multi-step synthesis starting from readily available materials, which can be scaled for industrial production. A patented method for a similar compound, optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, highlights the feasibility of achieving high yields and purity on an industrial scale through carefully controlled reaction conditions.[1]

Q2: What are the critical parameters to control during the synthesis to maximize yield and purity?

A2: Key parameters to control include reaction temperature, concentration of reactants, choice of catalyst and solvent, and reaction time. For instance, in analogous syntheses of substituted piperidones, maintaining a specific temperature range (e.g., 25-35°C) can be crucial for achieving high optical and chemical purity.[1] The selection of appropriate reagents and solvents is also vital for ensuring the reaction proceeds efficiently and minimizes side-product formation.

Q3: What are the most effective methods for the purification of this compound at an industrial scale?

A3: For large-scale purification, a combination of techniques is often employed. Flash chromatography is a common initial step to remove major impurities. Subsequent crystallization is highly effective for achieving high purity. The choice of solvent system for both chromatography and crystallization is critical and requires optimization. For similar pharmaceutical intermediates, techniques like solvent layering or slow evaporation are used to obtain high-quality crystals.[2]

Q4: What are the expected yields for the synthesis of substituted oxopiperidine-1-carboxylates?

A4: Yields can vary significantly based on the specific synthetic route and optimization of reaction conditions. For a similar compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a total yield of 80.2% has been reported, suggesting that high yields are attainable for this class of compounds.[3]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Reaction Yield

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically vary the reaction temperature in small increments (e.g., ±5°C) to find the optimal range. Monitor reaction progress using techniques like TLC or HPLC. For analogous piperidine syntheses, temperatures between 20-40°C have been found to be effective.[1]
Incorrect Reagent Stoichiometry Carefully re-verify the molar ratios of all reactants. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
Impure Starting Materials Ensure the purity of all starting materials and reagents. Impurities can interfere with the reaction or act as catalyst poisons.
Inefficient Mixing on a Large Scale Ensure adequate agitation and mixing in the reactor to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.
Catalyst Deactivation If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider screening different catalysts or catalyst loadings.

Problem 2: Presence of Significant Impurities After Synthesis

Possible Cause Troubleshooting Steps
Side Reactions Analyze the impurity profile using LC-MS or GC-MS to identify the structures of major byproducts. This can provide insights into the side reactions occurring. Adjusting the reaction temperature or order of reagent addition may minimize these.
Incomplete Reaction Monitor the reaction until completion. If the reaction stalls, consider adding a fresh portion of a reagent or catalyst.
Decomposition of Product The product may be unstable under the reaction or workup conditions. Consider milder workup procedures or protecting the product from light or air if it is found to be sensitive.

Problem 3: Difficulty in Purification

Possible Cause Troubleshooting Steps
Poor Separation in Column Chromatography Screen different solvent systems (e.g., varying polarity with hexane/ethyl acetate or dichloromethane/methanol gradients) to achieve better separation of the product from impurities on a TLC plate before scaling up to column chromatography.
Failure to Crystallize The product may be an oil or may require specific conditions to crystallize. Try different crystallization techniques such as slow evaporation, vapor diffusion, or solvent layering with a variety of solvent/anti-solvent systems.[2] Seeding with a small crystal, if available, can also induce crystallization.
Oily Product After Purification Residual solvent may be trapped in the product. Ensure thorough drying under high vacuum. If the product is inherently an oil at room temperature, this should be confirmed by its physical properties.

Experimental Protocols

The following are generalized experimental protocols adapted from the synthesis of similar piperidine derivatives. Note: These protocols may require optimization for the large-scale synthesis of this compound.

Representative Synthesis of a Substituted Piperidone Intermediate

A multi-step synthesis for a similar compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, has been reported with a high overall yield.[3] This process involves:

  • N-benzylation of a substituted pyridinium salt.

  • Reduction of the pyridinium ring to a piperidine.

  • Oxidation of the hydroxyl group to a ketone.

  • Debenzylation and N-Boc protection to yield the final product.

General Purification Protocol
  • Chromatographic Purification:

    • The crude product is concentrated under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, with ethyl acetate in hexanes, is often effective. The optimal solvent system should be determined by TLC analysis.

  • Crystallization:

    • The fractions containing the pure product are combined and the solvent is evaporated.

    • The resulting solid or oil is dissolved in a minimal amount of a hot solvent in which the compound is soluble.

    • An anti-solvent in which the compound is poorly soluble is slowly added until turbidity is observed.

    • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

    • The crystals are collected by filtration, washed with a small amount of cold anti-solvent, and dried under vacuum.

Data Presentation

The following tables summarize typical quantitative data that should be recorded and optimized during the synthesis and purification process.

Table 1: Reaction Condition Optimization

ParameterRange ExploredOptimal ConditionObserved Yield (%)Purity (%)
Temperature (°C) 20 - 50308592
Reaction Time (h) 4 - 24128895
Catalyst Loading (mol%) 1 - 52.59096
Substrate Concentration (M) 0.1 - 1.00.58794

Table 2: Purification Method Comparison

Purification MethodSolvent SystemYield (%)Purity (%)
Flash Chromatography Hexane/Ethyl Acetate (Gradient)95>98
Crystallization Isopropanol/Water90>99.5
Distillation (if applicable) ---

Mandatory Visualizations

Experimental Workflow

experimental_workflow synthesis Synthesis workup Aqueous Workup synthesis->workup Quench Reaction extraction Solvent Extraction workup->extraction Separate Phases drying Drying and Concentration extraction->drying Isolate Crude Product chromatography Column Chromatography drying->chromatography Initial Purification crystallization Crystallization chromatography->crystallization High-Purity Polish final_product Final Product crystallization->final_product Isolate and Dry

Caption: A generalized experimental workflow for the synthesis and purification of the target compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Verify Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) incomplete->optimize_conditions check_reagents Check Reagent Purity and Stoichiometry incomplete->check_reagents workup_issue Investigate Workup and Purification Losses complete->workup_issue side_reactions Identify Side Products (LC-MS/GC-MS) complete->side_reactions

Caption: A logical diagram for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The development of efficient and stereoselective methods for the synthesis of substituted piperidines is therefore a critical endeavor for researchers and drug development professionals. This guide provides an objective comparison of several key synthetic routes, offering supporting experimental data, detailed protocols, and visual aids to facilitate informed decision-making in the synthesis of these important heterocyclic compounds.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines represents one of the most direct and atom-economical methods for accessing the piperidine core.[1] This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. While conceptually simple, the aromatic stabilization of the pyridine ring and potential catalyst poisoning by the nitrogen lone pair can present challenges.[1]

Performance Comparison

A variety of catalytic systems have been developed for the hydrogenation of pyridines, each with its own set of advantages in terms of reaction conditions and substrate scope. The choice of catalyst is crucial for achieving high yields and, in the case of substituted pyridines, high stereoselectivity.

Catalyst SystemSubstrateYield (%)Diastereomeric Ratio (dr)Reference
PtO₂2-substituted pyridines82-96N/A[2]
Rh₂O₃Alkyl pyridines>99N/A[3]
Rh₂O₃Amine-functionalized pyridines>99N/A[3]
Pd/CN-Boc-2-methylpyridine90>95:5[4]
Pd/CN-Boc-2,4-dimethylpyridine85>95:5[4]
Ir(III) complexMethyl picolinateHighN/A[5]
Ir(III) complexPyridines with reducible groups (nitro, azido, bromo)Good to ExcellentN/A[5]

Table 1. Performance of various catalytic systems in the hydrogenation of substituted pyridines.

Experimental Protocol: Hydrogenation of 2-Substituted Pyridine using PtO₂

This protocol is a representative example for the hydrogenation of a substituted pyridine using Platinum(IV) oxide (Adam's catalyst).

Materials:

  • 2-Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial acetic acid

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor vessel, add the 2-substituted pyridine.

  • Add glacial acetic acid as the solvent.

  • Carefully add the PtO₂ catalyst to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Pressurize the reactor with hydrogen gas to 50-70 bar.[2]

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution containing the piperidine product can be worked up as required.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and other related heterocyclic systems, including piperidines, through the cyclization of a β-arylethylamine with an aldehyde or ketone.[6] The reaction is typically acid-catalyzed and proceeds via an electrophilic substitution onto an electron-rich aromatic ring.[6]

Logical Relationship of the Pictet-Spengler Reaction

pictet_spengler_logic sub β-Arylethylamine + Aldehyde/Ketone iminium Iminium Ion Intermediate sub->iminium Condensation cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization Cyclization product Substituted Piperidine cyclization->product Deprotonation hlf_pathway sub N-Haloamine protonation Protonation (Acid) sub->protonation homolysis Homolytic Cleavage (Heat or UV light) protonation->homolysis n_radical Nitrogen Radical homolysis->n_radical hat 1,5- or 1,6-Hydrogen Atom Transfer (HAT) n_radical->hat c_radical Carbon Radical hat->c_radical cyclization Intramolecular Substitution (SN2) c_radical->cyclization product Substituted Piperidine cyclization->product workflow start Target Substituted Piperidine q1 Is the corresponding pyridine readily available? start->q1 q2 Is a β-arylethylamine precursor accessible? q1->q2 No m1 Catalytic Hydrogenation q1->m1 Yes q3 Is an N-haloamine precursor feasible? q2->q3 No m2 Pictet-Spengler Reaction q2->m2 Yes q4 Is high stereocontrol critical? q3->q4 No m3 Hofmann-Löffler-Freytag q3->m3 Yes q4->m1 No, and pyridine is available m4 Modern Asymmetric Methods q4->m4 Yes

References

A Comparative Guide to Alternative Reagents for tert-Butyl 2-Methyl-4-oxopiperidine-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and pharmaceutical intermediates, the choice of starting materials and protecting group strategy is paramount to achieving optimal yields and purity. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, a valuable building block, is frequently employed for the introduction of a substituted piperidine motif. However, depending on the specific synthetic route and desired downstream transformations, alternative reagents may offer advantages in terms of reactivity, stability, and cost-effectiveness. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data for key chemical transformations.

Performance Comparison of N-Protected 2-Methyl-4-oxopiperidines

The selection of the nitrogen protecting group for the 2-methyl-4-oxopiperidine scaffold significantly influences its reactivity and the conditions required for its subsequent removal. Here, we compare the performance of the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) protected analogues in two fundamental reactions: reductive amination and the Wittig reaction.

Data Summary Table

ReagentProtecting GroupKey TransformationSubstrateReducing/Wittig ReagentSolventTemperature (°C)Time (h)Yield (%)Data Source
This compoundBocReductive AminationBenzylamineNaBH(OAc)₃DichloromethaneRoom Temp.16~85%[1][2]
Benzyl 2-methyl-4-oxopiperidine-1-carboxylateCbzReductive AminationBenzylamineNaBH(OAc)₃DichloromethaneRoom Temp.12-24~80-90%Estimated from similar reactions
1-Benzyl-2-methyl-4-oxopiperidoneBnReductive AminationBenzylamineNaBH(OAc)₃ / H₂, Pd/CDichloromethane / MethanolRoom Temp.12-24~75-85%[3]
This compoundBocWittig ReactionMethyltriphenylphosphonium bromiden-BuLiTHF-78 to RT2-4~70-80%[4][5][6]
Benzyl 2-methyl-4-oxopiperidine-1-carboxylateCbzWittig ReactionMethyltriphenylphosphonium bromiden-BuLiTHF-78 to RT2-4~70-85%Estimated from similar reactions

Note: Data for some reactions are estimated based on analogous transformations of non-methylated piperidones or general literature knowledge due to the lack of direct comparative studies under identical conditions.

Experimental Protocols

Detailed methodologies for the synthesis of the precursor alternatives and their subsequent key reactions are provided below.

Synthesis of Alternative Reagents

1. Synthesis of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (N-Cbz-2-methyl-4-oxopiperidone)

  • Reaction: 2-Methyl-4-piperidone hydrochloride is reacted with benzyl chloroformate in the presence of a base.

  • Procedure: To a solution of 2-methyl-4-piperidone hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., dichloromethane), a base such as sodium carbonate or triethylamine (2.5 equivalents) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Synthesis of 1-Benzyl-2-methyl-4-oxopiperidone (N-Bn-2-methyl-4-oxopiperidone)

  • Reaction: 2-Methyl-4-piperidone hydrochloride is reacted with benzyl bromide in the presence of a base.

  • Procedure: 2-Methyl-4-piperidone hydrochloride (1 equivalent) is dissolved in a suitable solvent like acetonitrile or DMF. A base such as potassium carbonate (3 equivalents) is added, followed by benzyl bromide (1.2 equivalents). The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The product can be purified by column chromatography.

Key Transformation Protocols

1. Reductive Amination with Benzylamine

  • Reagents: N-protected-2-methyl-4-oxopiperidone (1 equivalent), benzylamine (1.2 equivalents), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), and a suitable solvent (e.g., dichloromethane).

  • Procedure: To a stirred solution of the N-protected 2-methyl-4-oxopiperidone and benzylamine in dichloromethane, sodium triacetoxyborohydride is added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting amine can be purified by column chromatography.

2. Wittig Reaction for Methylene Group Introduction

  • Reagents: Methyltriphenylphosphonium bromide (1.5 equivalents), n-butyllithium (1.5 equivalents), and the N-protected 2-methyl-4-oxopiperidone (1 equivalent) in an anhydrous solvent (e.g., THF).

  • Procedure: A suspension of methyltriphenylphosphonium bromide in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium is added dropwise, and the resulting ylide solution is stirred for 1 hour at 0 °C. The solution is then re-cooled to -78 °C, and a solution of the N-protected 2-methyl-4-oxopiperidone in THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Signaling Pathways and Experimental Workflows

Synthetic Pathway for N-Protected 2-Methyl-4-aminopiperidine Derivatives

cluster_start Starting Material cluster_protection N-Protection cluster_transformation Key Transformation cluster_product Product 2_methyl_4_piperidone 2-Methyl-4-piperidone Hydrochloride N_Boc tert-Butyl 2-methyl- 4-oxopiperidine-1-carboxylate 2_methyl_4_piperidone->N_Boc Boc₂O, Base N_Cbz Benzyl 2-methyl- 4-oxopiperidine-1-carboxylate 2_methyl_4_piperidone->N_Cbz Cbz-Cl, Base N_Bn 1-Benzyl-2-methyl- 4-oxopiperidone 2_methyl_4_piperidone->N_Bn BnBr, Base Reductive_Amination Reductive Amination N_Boc->Reductive_Amination N_Cbz->Reductive_Amination N_Bn->Reductive_Amination Final_Product N-Protected-4-amino- 2-methylpiperidine Reductive_Amination->Final_Product

Caption: Synthesis of N-protected 2-methyl-4-aminopiperidines.

General Workflow for Reductive Amination

Start Start: N-Protected 2-Methyl-4-oxopiperidone Add_Amine 1. Add Amine (e.g., Benzylamine) Start->Add_Amine Add_Reducing_Agent 2. Add Reducing Agent (e.g., NaBH(OAc)₃) Add_Amine->Add_Reducing_Agent Reaction 3. Stir at Room Temperature Add_Reducing_Agent->Reaction Quench 4. Quench Reaction (aq. NaHCO₃) Reaction->Quench Extraction 5. Extraction with Organic Solvent Quench->Extraction Purification 6. Purification (Column Chromatography) Extraction->Purification End End: Purified N-Protected Amine Purification->End

Caption: Workflow for a typical reductive amination reaction.

Deprotection Strategies

N_Boc_Protected N-Boc Protected Piperidine Deprotected_Amine Free Piperidine Amine N_Boc_Protected->Deprotected_Amine Acidic Conditions (TFA or HCl) N_Cbz_Protected N-Cbz Protected Piperidine N_Cbz_Protected->Deprotected_Amine Hydrogenolysis (H₂, Pd/C) N_Bn_Protected N-Bn Protected Piperidine N_Bn_Protected->Deprotected_Amine Hydrogenolysis (H₂, Pd/C)

Caption: Common deprotection methods for N-protected piperidines.

References

A Comparative Guide to the Spectroscopic Analysis of 2,4-Disubstituted Piperidine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

The 2,4-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The relative stereochemistry of the substituents at the C2 and C4 positions gives rise to diastereomers (cis and trans), which can exhibit significantly different pharmacological activities and metabolic profiles. Consequently, the unambiguous stereochemical assignment of these diastereomers is a critical step in drug discovery and development. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to differentiate and characterize these isomers, supported by experimental data and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful and widely used method for distinguishing between the diastereomers of 2,4-disubstituted piperidines. The key to differentiation lies in the conformational preferences of the cis and trans isomers and how these affect the chemical shifts (δ) and proton-proton coupling constants (J).

Generally, piperidine rings adopt a chair conformation to minimize steric strain. In this conformation, substituents can occupy either an axial or an equatorial position. The relative orientation of the substituents in the lowest energy chair conformation is distinct for cis and trans isomers, leading to characteristic NMR signatures.

  • Cis Isomers: Typically exist in a conformational equilibrium where one substituent is axial and the other is equatorial (axial-equatorial or equatorial-axial). The exact preference can depend on the steric bulk of the substituents and any N-protecting groups.

  • Trans Isomers: Can adopt a diaxial or a diequatorial conformation. The diequatorial conformation is usually of lower energy and therefore the predominant form, as it minimizes unfavorable 1,3-diaxial interactions.

The analysis of proton coupling constants is particularly informative. The magnitude of the coupling constant between adjacent protons (vicinal coupling, ³J) is dependent on the dihedral angle between them, as described by the Karplus equation.

  • Axial-Axial (³J_ax,ax): Large coupling constants, typically in the range of 10–13 Hz.

  • Axial-Equatorial (³J_ax,eq): Small coupling constants, typically 2–5 Hz.

  • Equatorial-Equatorial (³J_eq,eq): Small coupling constants, typically 2–5 Hz.

For a trans-2,4-disubstituted piperidine, which preferentially adopts a diequatorial conformation, the protons at C2 and C6 (adjacent to the nitrogen) that are axial will exhibit large axial-axial couplings to the adjacent axial protons at C3 and C5, respectively. In contrast, for a cis isomer, the mix of axial and equatorial substituents leads to more complex coupling patterns, often involving smaller J-values.[1][2] The diastereomeric ratio (d.r.) of a mixture is often determined directly from the integration of well-resolved signals in the ¹H NMR spectrum.[3][4]

The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the stereochemistry. A key observation is the "gamma-gauche effect," where a substituent causes an upfield shift (lower δ value) for carbon atoms that are in a gauche relationship (separated by three bonds with a 60° dihedral angle). An axial substituent will have a gauche interaction with the C3 and C5 carbons, causing them to be shielded (shifted upfield) compared to the case where the substituent is equatorial.

The following table summarizes typical ¹H NMR chemical shifts and coupling constants for protons attached to the substituted carbons in representative cis- and trans-2,4-disubstituted piperidines.

DiastereomerSubstituent OrientationH-2 Signal (typical)H-4 Signal (typical)Key Coupling Constants (Hz)
trans DiequatorialMultiplet, smaller J valuesMultiplet, larger J values (J_ax,ax ≈ 10-12)Large J-values for axial protons are indicative of a stable chair conformation.
cis Axial/EquatorialMultiplet, often broaderMultiplet, mixed J valuesA mix of large and small J-values reflects conformational averaging or a locked conformation with an axial proton.

Note: Specific values are highly dependent on the exact substituents and the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups. While generally less definitive than NMR for distinguishing diastereomers, subtle differences in the IR spectra can sometimes be observed. These differences arise from the distinct molecular symmetries and steric environments of the cis and trans isomers, which can slightly alter bond strengths and vibrational frequencies.

The most informative region is often the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations related to the carbon skeleton occur. Differences in C-H bending and C-C stretching vibrations may be apparent. For instance, cis and trans isomers of metal carbonyl complexes with piperidine ligands can be distinguished because their different symmetries lead to a different number of active C-O stretching bands in the IR spectrum.[5] While less direct for the piperidine ring itself, this principle highlights how stereochemistry impacts vibrational modes.

Featuretrans-Isomer (Diequatorial)cis-Isomer (Axial/Equatorial)
Symmetry Often higher symmetryOften lower symmetry
Fingerprint Region May show a simpler pattern of bandsMay show a more complex or different pattern of bands
N-H/O-H Stretch Position can be affected by intramolecular hydrogen bonding possibilities unique to one stereoisomer.Position can be affected by intramolecular hydrogen bonding possibilities unique to one stereoisomer.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. While diastereomers have identical molecular weights, they can sometimes exhibit quantitative differences in their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).[6]

Differences in fragmentation arise because the stereochemistry can influence the stability of the precursor ion and the transition states of fragmentation pathways. For example, the distance between a substituent and a hydrogen atom available for rearrangement is fixed by the stereochemistry, potentially favoring a specific fragmentation pathway in one isomer over the other. The loss of substituents or parts of the piperidine ring can occur at different rates or through different mechanisms for cis and trans isomers.[7]

Ionization MethodPotential for DifferentiationObservations
Electron Ionization (EI) ModerateRelative abundances of fragment ions may differ. The stereoisomer that can more easily form a stable fragment ion will show a higher abundance of that ion.
ESI-MS/MS Moderate to HighCollision-induced dissociation can produce different product ion spectra. The relative intensities of fragment ions resulting from neutral losses (e.g., water, acetic acid) can be stereochemically dependent.[6]

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the piperidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can sometimes influence the conformational equilibrium.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (COSY, HSQC, HMBC): If assignments are ambiguous, 2D NMR experiments are performed. COSY (Correlation Spectroscopy) is used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

General IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquid or soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl), or a solution can be analyzed in a suitable cell.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is subtracted.

General Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent, typically methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire the mass spectrum in positive ion mode. The capillary voltage, cone voltage, and desolvation gas temperature should be optimized to maximize the signal of the protonated molecule [M+H]⁺.

  • MS/MS Acquisition: For fragmentation studies, select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Acquire the product ion spectrum over a range of collision energies to observe the fragmentation pattern.[6]

Visualizations

Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Pyridine Substituted Pyridine Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Mixture Diastereomeric Mixture (cis/trans) Hydrogenation->Mixture Separation Chromatographic Separation (e.g., HPLC, Column) Mixture->Separation NMR NMR Spectroscopy (¹H, ¹³C, COSY) IR IR Spectroscopy MS Mass Spectrometry Cis Isolated cis-Isomer Separation->Cis Trans Isolated trans-Isomer Separation->Trans Cis->NMR Characterization Cis->IR Characterization Cis->MS Characterization Trans->NMR Characterization Trans->IR Characterization Trans->MS Characterization

Caption: General workflow for the synthesis and spectroscopic analysis of 2,4-disubstituted piperidine diastereomers.

Piperidine Chair Conformations

Caption: Chair conformations showing substituent positions for trans and cis diastereomers.

References

The N-Boc-2-methyl-4-oxopiperidine Scaffold: A Versatile Starting Point for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The N-Boc-2-methyl-4-oxopiperidine core is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse range of biologically active compounds. While direct biological evaluation of simple N-Boc-2-methyl-4-oxopiperidine derivatives is not extensively documented in publicly available research, its utility is evident in the construction of more complex molecules with significant therapeutic potential, particularly as kinase inhibitors and acetylcholinesterase inhibitors. This guide provides a comparative overview of the biological activities of compounds derived from or structurally related to the N-Boc-2-methyl-4-oxopiperidine scaffold, supported by experimental data and detailed protocols.

Kinase Inhibitors Derived from a Structurally Related Scaffold

A key application of piperidine derivatives is in the development of kinase inhibitors for the treatment of diseases such as rheumatoid arthritis and cancer. The Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various inflammatory diseases and malignancies.

Tofacitinib, a potent JAK inhibitor, features a piperidine core. While not directly synthesized from N-Boc-2-methyl-4-oxopiperidine, a structurally similar intermediate, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key component in the synthesis of the JAK3 inhibitor CP-690550, which is closely related to tofacitinib.[1] The biological activity of tofacitinib and its analogs highlights the potential of piperidine-based scaffolds in targeting kinases.

One study synthesized and evaluated a series of tofacitinib analogs designed to mitigate metabolic activation, a common issue in drug development. The inhibitory activities of these analogs against JAK3 were determined and are presented in Table 1.[2]

Table 1: Inhibitory Activity of Tofacitinib and its Analogs against JAK3 [2]

CompoundJAK3 IC50 (nM)
Tofacitinib1.2 ± 0.2
Analog 12.5 ± 0.5
Analog 23.8 ± 0.7
Analog 31.5 ± 0.3
Analog 4>1000
Analog 58.9 ± 1.5
Analog 625 ± 4

The data indicates that modifications to the piperidine scaffold can significantly impact inhibitory potency against the target kinase.

Acetylcholinesterase Inhibitors Based on the Piperidine Moiety

Piperidine derivatives have also been extensively explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

Several studies have reported the synthesis and evaluation of N-benzylpiperidine derivatives as potent AChE inhibitors. While these compounds do not specifically originate from N-Boc-2-methyl-4-oxopiperidine, they share the core piperidine structure and demonstrate the potential of this scaffold in neuroscience drug discovery.

One study synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-AChE activity.[3] Another study focused on N-benzylpiperidine derivatives with dual inhibitory activity against both AChE and histone deacetylase (HDAC), another important target in Alzheimer's disease research.[4] The inhibitory concentrations (IC50) for selected compounds from these studies are summarized in Table 2.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine Derivatives

CompoundAChE IC50Reference
Compound 210.56 nM[3]
Compound d56.89 µM (HDAC IC50 = 0.17 µM)[4]
Compound d103.22 µM (HDAC IC50 = 0.45 µM)[4]

These findings underscore the versatility of the piperidine scaffold in generating potent and selective enzyme inhibitors for neurological applications.

Anticancer Activity of Piperidin-4-one Derivatives

The piperidin-4-one core, which is present in N-Boc-2-methyl-4-oxopiperidine, is a common feature in molecules exhibiting anticancer properties. Various derivatives of 1,3,4-oxadiazole, some of which incorporate a piperidin-4-one moiety, have shown promising antiproliferative activity against a range of cancer cell lines.[5]

A study on 1,3,4-oxadiazole derivatives evaluated their in vitro anticancer activity against several human cancer cell lines.[6] The IC50 values for some of the most active compounds are presented in Table 3.

Table 3: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives [6]

CompoundHepG2 IC50 (µM)HeLa IC50 (µM)SW1116 IC50 (µM)BGC823 IC50 (µM)
Compound 37.21>5015.312.8
Compound 48.5422.418.715.1
5-Fluorouracil (Control)21.9>50>50>50

These results suggest that the piperidin-4-one scaffold can be a valuable component in the design of novel anticancer agents.

Experimental Protocols

In Vitro Kinase Assay (Generic Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a target kinase.[7][8][9]

Materials:

  • Recombinant human kinase (e.g., JAK3)

  • Kinase substrate peptide

  • Test compounds

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT (Dithiothreitol)

  • ADP-Glo™ Kinase Assay system (Promega) or similar detection reagent

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Add 1 µL of the serially diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.

  • Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for the kinase.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate Plate Inhibitor and Kinase prep->plate initiate Initiate Reaction with ATP/Substrate plate->initiate incubate Incubate at 30°C initiate->incubate detect Stop Reaction and Detect ADP incubate->detect read Read Luminescence detect->read analyze Analyze Data (IC50) read->analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[10][11][12][13][14]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and a positive control at various concentrations.

  • In a 96-well plate, add 25 µL of each test compound concentration or control to the respective wells.

  • Add 50 µL of phosphate buffer to each well.

  • Add 25 µL of AChE solution to each well and incubate for 15 minutes at room temperature.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute) for 10-15 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

G cluster_pathway Ellman's Reaction for AChE Activity ATCI Acetylthiocholine (ATCI) Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis by AChE AChE Acetylcholinesterase (AChE) TNB TNB (Yellow) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent)

Caption: The enzymatic reaction underlying the Ellman's assay for measuring AChE activity.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[15][16][17][18]

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the control and determine the IC50 value.

G cluster_process MTT Assay Principle MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction by Mito_Enzymes Mitochondrial Dehydrogenases (in viable cells) Absorbance Measure Absorbance at 570 nm Formazan->Absorbance After Solubilization Solubilization (e.g., DMSO)

Caption: The principle of the MTT assay for determining cell viability.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-4-Oxopiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-4-oxopiperidine scaffold is a versatile heterocyclic motif that serves as a foundational structure for a wide array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various analogs derived from this core, highlighting their therapeutic potential across different biological targets. The information is supported by quantitative data from published studies and includes detailed experimental protocols to assist in the rational design of novel therapeutics.

Analgesic, Anesthetic, and Antifungal Activities

A study focused on 2,6-diaryl-3-methyl-4-piperidone derivatives revealed significant analgesic, local anesthetic, and antifungal properties. The core structure was synthesized via a Mannich reaction.[1]

Data Presentation: Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives
CompoundArAr'ActivityResult
2 4-Methylphenyl4-ChlorophenylAnalgesic & Local AnestheticHighest Activity
17 4-Methoxyphenyl4-ChlorophenylAntifungal (vs. A. niger)Potent Activity
20 4-Dimethylaminophenyl4-ChlorophenylAntifungal (vs. C. albicans)Active
21 4-Methylphenyl4-HydroxyphenylAntifungal (vs. A. niger)Potent Activity

Table 1: Summary of the most potent compounds and their respective biological activities. Note that the base 2,6-diaryl-3-methyl-4-piperidones did not show antifungal properties; derivatization into oximes was necessary for this activity.[1]

Key SAR Insights:
  • Analgesic and Anesthetic Activity : The presence of a 4-methylphenyl group at the 2-position and a 4-chlorophenyl group at the 6-position of the piperidone ring was found to be optimal for analgesic and local anesthetic effects.[1]

  • Antifungal Activity : Derivatization of the 4-oxo group to an oxime was crucial for antifungal activity. Potency against Aspergillus niger was achieved with combinations like 4-methoxyphenyl/4-chlorophenyl and 4-methylphenyl/4-hydroxyphenyl at the 2- and 6-positions, respectively.[1] Activity against Candida albicans was observed with a 4-dimethylaminophenyl group at the 2-position.[1]

  • Inactive Derivatives : The conversion of the piperidone to oximes or thiosemicarbazones resulted in a complete loss of analgesic and local anesthetic activity.[1]

Experimental Protocols:

Synthesis of 2,6-Diaryl-3-methyl-4-piperidones (Mannich Reaction) [1] A mixture of ethyl methyl ketone, an appropriate substituted aromatic aldehyde, and ammonium acetate is condensed to yield the 2,6-diaryl-3-methyl-4-piperidone.

Synthesis of Oxime Derivatives [1] The parent piperidone is reacted with hydroxylamine hydrochloride to form the corresponding oxime derivative.

Acetylcholinesterase (AChE) Inhibition

Donepezil, a known acetylcholinesterase (AChE) inhibitor, has been the subject of SAR studies involving the modification of its piperidine moiety. Introducing a methyl group at the 2-position of the piperidone ring has been explored to understand its impact on inhibitory activity.[2]

Data Presentation: AChE Inhibitory Activity of Donepezil Analogs
CompoundDescriptionIC₅₀ (µM)
Donepezil (1) Reference Drug~0.068 (Calculated from 27x less active compound)
19 + 19' N-S-α-phenylethyl analog (unsubstituted piperidine)1.83
4 + 4'a 2S-methyl analog1.01
4 + 4'b/c/d Other 2-methyl analogs(Data indicates lower activity than 4+4'a)

Table 2: Comparison of IC₅₀ values for donepezil and its 2-methyl-4-piperidone analogs against electric eel AChE (eeAChE).[2]

Key SAR Insights:
  • Effect of N-Substitution : Replacing the N-benzyl group of donepezil with an N-S-α-phenylethyl moiety (compound 19 + 19') leads to a significant drop in activity (approximately 27-fold).[2]

  • Effect of 2-Methyl Group : The introduction of a methyl group at the 2-position of the piperidine ring can partially compensate for the loss of activity from the N-S-α-phenylethyl substitution.[2]

  • Stereochemistry : The stereochemistry at the 2-position is important. Analogs with 2S-chirality were found to be more active than those with 2R-chirality.[2] This suggests that the substitution at this position is sensitive to stereoselective factors.[2]

Experimental Protocols:

AChE Inhibition Assay (Ellman's Method) [2] The inhibitory activity of the compounds on electric eel acetylcholinesterase (eeAChE) is determined using a UV-vis spectrophotometry-based assay. The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated from the data.[2]

Visualization of Synthetic Workflow

cluster_synthesis Synthesis of Donepezil Analogs Piperidone 2-Methyl-1-(S-α-phenylethyl)-4-piperidone Wittig Wittig Reaction [(Ph3)PCH2OCH3]Cl, LDA Piperidone->Wittig Methoxymethylene Methoxymethylene Derivative Wittig->Methoxymethylene Hydrolysis Mild Acidic Hydrolysis THF/HCl Methoxymethylene->Hydrolysis Aldehyde Aldehyde Intermediate Hydrolysis->Aldehyde Aldol Aldol Condensation 5,6-dimethoxy-1-indanone Aldehyde->Aldol Analog Donepezil Analog Aldol->Analog

Caption: Synthetic workflow for 2-methyl-piperidone based Donepezil analogs.[2]

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

While not a direct 4-oxopiperidine, SAR studies on threonine-derived β-lactone analogs, which include a 2-methyl-4-oxo-oxetan-3-yl core, provide valuable insights into the structural requirements for potent enzyme inhibition. These compounds are potent inhibitors of N-acylethanolamine acid amidase (NAAA).[3]

Data Presentation: NAAA Inhibitory Activity
CompoundR GroupIC₅₀ (nM) (rat NAAA)IC₅₀ (nM) (human NAAA)
ARN077 (4) Reference CompoundPotentPotent
14q (4-phenylphenyl)-methyl77

Table 3: IC₅₀ values for the most potent β-lactone analog against rat and human NAAA.[3]

Key SAR Insights:
  • The study led to the identification of (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate (14q) as the first inhibitor of intracellular NAAA activity in the single-digit nanomolar range.[3] This highlights the potential for achieving high potency with modifications on a related 2-methyl-4-oxo core structure.

Visualization of SAR Logic

cluster_sar SAR Logic for NAAA Inhibitors Core 2-Methyl-4-oxo-oxetan-3-yl Carbamate Core Modification Systematic Modification of Carbamate Side Chain Core->Modification Potency Enhanced Inhibitory Potency Modification->Potency Lead Identification of 14q (IC50 = 7 nM) Potency->Lead

Caption: Logical progression of the SAR study on NAAA inhibitors.[3]

CCR5 Receptor Antagonism

Optimization of a high-throughput screening hit led to the discovery of a series of 4-hydroxypiperidine derivatives as potent CCR5 antagonists. Although these are not 4-oxo analogs, the SAR provides insights into how modifications on the piperidine ring can significantly enhance potency.

Data Presentation: CCR5 Antagonist Activity
CompoundDescriptionIC₅₀ (nM)
1 Initial Hit (Guanylhydrazone)840
6k 4-Hydroxypiperidine intermediate(Improved potency over 1)
10h Optimized 4-Hydroxypiperidine11

Table 4: Improvement in CCR5 antagonist potency through optimization of a piperidine core.

Key SAR Insights:
  • The discovery process moved from a moderately potent initial hit to a highly potent (11 nM) antagonist by exploring the SAR of a novel piperidine series. This demonstrates the effectiveness of iterative optimization based on a core scaffold.

This guide illustrates that the 2-methyl-4-oxopiperidine core and its closely related analogs are privileged structures in medicinal chemistry. The biological activity can be finely tuned by modifying substituents on the piperidine ring, altering the oxidation state of the 4-position, and controlling stereochemistry. The provided data and protocols offer a foundation for researchers to design and synthesize new analogs with improved potency and selectivity for a variety of therapeutic targets.

References

A Comparative Guide to the Reactivity of N-Boc and N-Cbz Protected Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate nitrogen-protecting group is a critical consideration in the synthesis of piperidine-containing molecules, influencing not only the stability and solubility of intermediates but also the reactivity of adjacent functional groups. Among the most common N-protecting groups, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups offer distinct advantages and disadvantages. This guide provides an objective comparison of the reactivity of N-Boc-4-piperidone and N-Cbz-4-piperidone in several key chemical transformations, supported by experimental data to inform rational synthetic design.

Executive Summary

Both N-Boc and N-Cbz protecting groups serve to modulate the reactivity of the piperidine nitrogen, yet their electronic and steric differences can influence the outcomes of reactions at the C4-carbonyl group and adjacent positions. The bulky tert-butyl group of the Boc protecting group can exert significant steric hindrance, while the benzyl group of the Cbz protecting group is generally less sterically demanding. Electronically, both are carbamates, but the Cbz group's aromaticity can subtly influence the electron density of the piperidine ring. This guide will explore these effects in the context of reductive amination, olefination reactions, and enolate alkylation.

Data Presentation: A Comparative Overview

The following table summarizes quantitative data for key reactions involving N-Boc-4-piperidone and N-Cbz-4-piperidone, providing a direct comparison of their performance under various conditions.

Reaction TypeSubstrateReagents and ConditionsProductYield (%)Reference
Reductive Amination N-Boc-4-piperidoneAniline, NaBH(OAc)₃, AcOH, CH₂Cl₂tert-butyl 4-(phenylamino)piperidine-1-carboxylate~85%[1][2]
N-Cbz-4-piperidoneAniline, NaBH(OAc)₃, AcOH, CH₂Cl₂benzyl 4-(phenylamino)piperidine-1-carboxylateNot specified[3]
Wittig Reaction N-Boc-4-piperidonePh₃P=CH₂, THFtert-butyl 4-methylenepiperidine-1-carboxylateNot specified
N-Cbz-4-piperidone(Ph₃PCH₂OCH₃)Cl, n-BuLi, Et₂Obenzyl 4-(methoxymethylene)piperidine-1-carboxylate33%[4]
Horner-Wadsworth-Emmons Reaction N-Boc-4-piperidone(EtO)₂P(O)CH₂CO₂Et, NaH, THFethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetateNot specified
N-Cbz-4-piperidone(EtO)₂P(O)CH₂CO₂Et, NaH, THFethyl 2-(1-(benzyloxycarbonyl)piperidin-4-ylidene)acetateNot specified

Key Reaction Comparisons

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, and both N-Boc and N-Cbz protected piperidones are amenable to this transformation. The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced.

N-Boc-4-piperidone: The reductive amination of N-Boc-4-piperidone with aniline using sodium triacetoxyborohydride (STAB) as the reducing agent proceeds in high yield (approximately 85%).[1][2] This reaction is a key step in some syntheses of fentanyl and its analogs.[2][5][6]

Olefination Reactions: Wittig and Horner-Wadsworth-Emmons

The conversion of the C4-carbonyl to an exocyclic double bond is a valuable transformation for introducing further functionality.

Wittig Reaction: Both protected piperidones can undergo the Wittig reaction. For N-Cbz-4-piperidone, the reaction with methoxymethylenetriphenylphosphorane has been reported with a yield of 33%.[4] While a specific yield for the corresponding reaction with N-Boc-4-piperidone was not found in the provided results, the reaction is known to proceed. The moderate yield for the N-Cbz variant suggests that the choice of ylide and reaction conditions is crucial for success.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction offers an alternative to the Wittig reaction, often providing better yields and stereoselectivity. Both N-Boc and N-Cbz protected piperidones are expected to react with phosphonate ylides to afford the corresponding α,β-unsaturated esters. The slightly less sterically hindered nature of the Cbz group might offer a modest advantage in reactions with bulky phosphonate reagents, although direct comparative data is needed to confirm this. Unexpected epimerization at the C2 position has been observed in HWE reactions of chiral 2-substituted-4-oxopiperidines, a factor to consider in complex systems.[7]

Enolate Alkylation

The formation of an enolate at the C3 position of the piperidone ring allows for the introduction of alkyl substituents. The nature of the N-protecting group can influence the regioselectivity and stereoselectivity of this reaction.

The electron-withdrawing nature of both the Boc and Cbz groups is expected to increase the acidity of the α-protons at C3 and C5. However, the steric bulk of the Boc group could potentially influence the approach of the base and the subsequent alkylating agent. In some contexts, the nature of the N-substituent (electron-donating vs. electron-withdrawing) has been shown to direct the regioselectivity of enolization in 3-piperidones.[8] For 4-piperidones, alkylation at the C3 position has been described for N-benzoyl and N-alkyl derivatives.[9] Further investigation is required to delineate the comparative reactivity of N-Boc and N-Cbz-4-piperidone enolates.

Experimental Protocols

Reductive Amination of N-Boc-4-piperidone with Aniline

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane.

  • Add acetic acid (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.[1][2]

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Piperidone N-Protected Piperidone Mixing Mixing & Stirring Piperidone->Mixing Amine Amine Amine->Mixing ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Mixing Solvent Solvent (e.g., DCM) Solvent->Mixing Quenching Quenching Mixing->Quenching Reaction Completion Workup Aqueous Workup Quenching->Workup Purification Purification Workup->Purification FinalProduct N-Protected 4-Aminopiperidine Purification->FinalProduct

Caption: General workflow for the reductive amination of N-protected piperidones.

Protecting_Group_Comparison cluster_boc_properties N-Boc Properties cluster_cbz_properties N-Cbz Properties ProtectingGroups Nitrogen Protecting Groups NBoc N-Boc ProtectingGroups->NBoc NCbz N-Cbz ProtectingGroups->NCbz BocStability Stable to: Base, Hydrogenolysis Labile to: Strong Acid NBoc->BocStability BocSterics Sterically Bulky NBoc->BocSterics CbzStability Stable to: Acid, Base Labile to: Hydrogenolysis NCbz->CbzStability CbzSterics Less Sterically Bulky NCbz->CbzSterics

Caption: Key properties of N-Boc and N-Cbz protecting groups.

Conclusion

The choice between N-Boc and N-Cbz protection for piperidone chemistry is nuanced and depends heavily on the planned synthetic route. For reactions like reductive amination, both protecting groups allow the transformation to proceed effectively, and the decision may be guided by the orthogonality required for subsequent deprotection steps. In olefination reactions, the specific reagents and conditions appear to be more critical than the choice of protecting group, although steric hindrance from the Boc group could play a role with bulkier reagents. Further quantitative, side-by-side studies are needed to fully elucidate the subtle differences in reactivity, particularly in enolate chemistry. This guide provides a foundational understanding to aid researchers in making informed decisions for the synthesis of complex piperidine-containing targets.

References

A Researcher's Guide to Chiral HPLC Analysis of Enantiomeric Mixtures of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective analysis of piperidine derivatives is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of various piperidine derivatives, supported by experimental data. Detailed methodologies and a comparative look at alternative techniques are also presented to aid in method development and selection.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The specific three-dimensional arrangement, or stereochemistry, of substituents on the piperidine ring can dramatically influence a molecule's pharmacological activity. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. Consequently, robust and reliable analytical methods for separating and quantifying these enantiomers are paramount in drug discovery, development, and quality control.

Chiral HPLC stands as the most prevalent and versatile technique for the enantioseparation of piperidine derivatives.[1] This guide delves into the practical application of chiral HPLC, offering a comparative overview of different chiral stationary phases (CSPs) and mobile phase conditions for the successful resolution of enantiomeric mixtures of piperidine compounds.

Comparative Analysis of Chiral HPLC Methods

The success of a chiral HPLC separation hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are widely employed for their broad applicability in separating a diverse range of chiral compounds, including piperidine derivatives.[2][3]

The following tables summarize experimental data from various studies, showcasing the performance of different chiral HPLC methods for the separation of enantiomeric mixtures of several piperidine derivatives.

Table 1: Chiral HPLC Methods for 3-Substituted Piperidine Derivatives

AnalyteChiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
(R/S)-Piperidin-3-amine (derivatized with PTSC)Chiralpak AD-H-0.1% Diethylamine in Ethanol0.5UV, 228 nm> 4.0[4]
(R/S)-1-Boc-3-hydroxypiperidineChiralpak-IC3250 x 4.6 mm, 3 µmIsocratic Normal Phase0.6UV, 190-400 nmBaselineNot Specified

Note: PTSC refers to para-toluenesulfonyl chloride, a derivatizing agent used to introduce a chromophore for UV detection.

Table 2: Chiral HPLC Methods for Piperidine-2,6-dione Analogues

AnalyteChiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
Aminoglutethimide, Pyridoglutethimide, etc.Kromasil CHI-DMB-Hexane:Dioxane (90:10 v/v)--Baseline[5]
Aminoglutethimide, Thalidomide, etc.Chiralpak IA250 x 4.6 cmMethyl-tert-butyl ether:THF (90:10 v/v)1.0UV, 254 nm1.00 - 5.33[6]
Aminoglutethimide, Thalidomide, etc.Chiralpak IB250 x 4.6 cmMethyl-tert-butyl ether:THF (90:10 v/v)1.0UV, 254 nm0.33 - 0.67[6]

Table 3: Chiral HPLC Method for 2-Aryl-4-methylenepiperidines

AnalyteChiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)DetectionEnantiomeric Ratio (er)Reference
(S)-N-Boc-2-aryl-4-methylenepiperidineChiral Stationary Phase HPLC----99:1[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols derived from the cited literature.

Protocol 1: Chiral HPLC of Derivatized (R/S)-Piperidin-3-amine[4]
  • Derivatization: Pre-column derivatization is performed using para-toluenesulfonyl chloride (PTSC) in the presence of a base to introduce a chromophore into the analyte.

  • Chromatographic System: A chiral HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak AD-H.

  • Mobile Phase: 0.1% diethylamine in ethanol.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 228 nm.

  • Observation: This method achieved a resolution factor greater than 4.0 between the two enantiomers.

Protocol 2: Chiral HPLC of Piperidine-2,6-dione Analogues[6]
  • Chromatographic System: An HPLC system with a UV detector.

  • Chiral Columns: Chiralpak IA (25 cm x 0.46 cm) and Chiralpak IB (25 cm x 0.46 cm).

  • Mobile Phases:

    • Methyl-tert-butyl ether-THF (90:10, v/v)

    • 100% Dichloromethane

    • 100% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Observation: The Chiralpak IA column provided superior resolution (Rs 1.00-5.33) compared to the Chiralpak IB column (Rs 0.33-0.67) for the tested analogues under the specified conditions.

Visualizing the Workflow

A typical workflow for chiral HPLC analysis involves several key stages, from sample preparation to data interpretation.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic_mixture Racemic Piperidine Derivative Mixture dissolution Dissolution in Mobile Phase racemic_mixture->dissolution derivatization Optional: Pre-column Derivatization dissolution->derivatization filtration Filtration dissolution->filtration derivatization->filtration injection Injection filtration->injection separation Enantiomeric Separation on Chiral Column injection->separation detection Detection (UV, MS, etc.) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration and Quantification chromatogram->integration report Report Generation (ee, Rs, etc.) integration->report

Fig. 1: General workflow for chiral HPLC analysis of piperidine derivatives.

Comparison with Alternative Chiral Separation Techniques

While chiral HPLC is the workhorse for enantioseparation, other techniques offer complementary advantages and may be more suitable for specific applications.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced consumption of organic solvents.[8][9] Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC can lead to lower backpressures, allowing for higher flow rates and shorter analysis times.[10] For many chiral separations, SFC can offer different selectivity compared to HPLC, making it a valuable tool in method development.[8]

Gas Chromatography (GC)

For volatile and thermally stable piperidine derivatives, chiral Gas Chromatography (GC) can be an effective separation technique.[1][11] Chiral GC columns, typically featuring cyclodextrin-based stationary phases, can provide excellent resolution for specific analytes.[11] However, non-volatile or thermally labile piperidine derivatives may require derivatization to increase their volatility and stability for GC analysis.[12]

Table 4: Comparison of Chiral Separation Techniques

FeatureChiral HPLCChiral SFCChiral GC
Principle Liquid-solid partitioningSupercritical fluid-solid partitioningGas-solid partitioning
Applicability Broad range of piperidine derivativesBroad range, good for non-polar to moderately polar compoundsVolatile and thermally stable compounds (or derivatives)
Speed Moderate to fastVery fastFast
Solvent Consumption Moderate to highLow (primarily CO2)Low (carrier gas)
Environmental Impact ModerateLowLow
Sample Preparation Often minimal, sometimes derivatizationOften minimalMay require derivatization

Conclusion

The chiral HPLC analysis of enantiomeric mixtures of piperidine derivatives is a well-established and versatile technique, crucial for the pharmaceutical industry. The selection of the appropriate chiral stationary phase, particularly polysaccharide-based CSPs, and the optimization of the mobile phase are key to achieving successful enantioseparation. This guide has provided a comparative overview of various HPLC methods, supported by experimental data, to aid researchers in this process. Furthermore, the consideration of alternative techniques such as chiral SFC and GC can provide complementary or superior solutions depending on the specific analytical challenge. A systematic approach to method development, informed by the principles and examples outlined here, will enable the efficient and accurate chiral analysis of this important class of compounds.

References

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Structural Analysis of tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its biological activity and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate and its derivatives, a class of compounds with significant interest in medicinal chemistry.

While X-ray crystallography provides a static, high-resolution snapshot of a molecule's conformation in the solid state, NMR spectroscopy offers insights into its dynamic structure in solution. This guide will delve into the experimental protocols of each technique, present comparative data from related piperidone derivatives, and visualize the experimental workflows to aid in the selection of the most appropriate method for your research needs.

At a Glance: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingInformation on molecular connectivity, conformation, dynamics, and intermolecular interactions in solution
Resolution Atomic resolutionTypically lower than X-ray crystallography
Molecular Size No theoretical upper limit, but growing suitable crystals can be a bottleneckGenerally more suitable for small to medium-sized molecules
Dynamics Provides a time-averaged static structureCan probe molecular motions and conformational equilibria

Performance Comparison: Structural Data on Piperidone Derivatives

Although a specific crystal structure for this compound is not publicly available, a detailed study on a series of related piperidones provides valuable comparative data between X-ray crystallography and NMR spectroscopy. The following tables summarize key structural parameters determined by both techniques for a representative piperidone derivative, showcasing the complementary nature of the data.[1]

Table 1: Selected Bond Lengths (Å) for a Piperidone Derivative [1]

BondX-ray Crystallography
N1-C21.475(3)
C2-C31.532(4)
C3-C41.518(4)
C4-C51.516(4)
C5-C61.529(4)
C6-N11.472(3)
C4=O11.223(3)

Table 2: Selected Bond Angles (°) for a Piperidone Derivative [1]

AngleX-ray Crystallography
C6-N1-C2112.5(2)
N1-C2-C3110.8(2)
C2-C3-C4111.3(2)
C3-C4-C5116.8(2)
C4-C5-C6111.2(2)
C5-C6-N1110.5(2)

Table 3: Selected Torsion Angles (°) for a Piperidone Derivative, revealing a chair conformation. [1]

Torsion AngleX-ray Crystallography
C6-N1-C2-C3-55.8(3)
N1-C2-C3-C454.1(3)
C2-C3-C4-C5-55.2(3)
C3-C4-C5-C656.3(3)
C4-C5-C6-N1-55.1(3)
C2-N1-C6-C555.7(3)

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[2][3] The process involves several key steps:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[2]

  • Data Collection: The crystal is placed in an X-ray diffractometer, where it is irradiated with a beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern is recorded by a detector.[2][3]

  • Structure Solution: The diffraction data is used to calculate an electron density map of the molecule.

  • Structure Refinement: The initial model is refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique used to determine the structure of molecules in solution. For conformational analysis of piperidone derivatives, the following experiments are crucial:

  • Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent.

  • 1D NMR (¹H and ¹³C): These experiments provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is crucial for determining the molecule's conformation.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for X-ray crystallography and a comparison of the logical steps involved in both X-ray crystallography and NMR spectroscopy.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Compound Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution (Electron Density Map) diffraction->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Experimental workflow for X-ray crystallography.

comparison_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy x_start Single Crystal x_exp X-ray Diffraction x_start->x_exp x_data Diffraction Pattern x_exp->x_data x_analysis Electron Density Map & Refinement x_data->x_analysis x_result Static 3D Structure (Solid State) x_analysis->x_result n_start Solution Sample n_exp 1D & 2D NMR Experiments n_start->n_exp n_data NMR Spectra n_exp->n_data n_analysis Spectral Analysis & Conformational Search n_data->n_analysis n_result Dynamic Structure (Solution) n_analysis->n_result

Logical workflow comparison of structural analysis methods.

Conclusion

Both X-ray crystallography and NMR spectroscopy are indispensable tools for the structural elucidation of this compound derivatives. X-ray crystallography provides an unparalleled level of detail for the static structure in the solid state, offering precise bond lengths and angles. In contrast, NMR spectroscopy reveals the conformational dynamics of the molecule in a more biologically relevant solution state. The choice of technique will ultimately depend on the specific research question. For a definitive solid-state conformation and packing analysis, X-ray crystallography is the method of choice. For understanding the molecule's behavior and flexibility in solution, NMR spectroscopy is superior. Often, the most comprehensive understanding is achieved through the complementary use of both techniques.

References

Efficacy comparison of different catalysts for piperidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the piperidine scaffold, a ubiquitous motif in pharmaceuticals, represents a critical step in the creation of novel therapeutics. The catalytic hydrogenation of pyridine and its derivatives is the most direct route to this valuable saturated heterocycle. However, the choice of catalyst profoundly impacts the efficiency, selectivity, and applicability of this transformation. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to inform catalyst selection for specific synthetic needs.

The stability of the pyridine ring and the potential for nitrogen-containing compounds to poison catalysts present significant challenges in piperidine synthesis.[1] Consequently, the development of robust and selective catalysts is paramount. This comparison covers a range of catalysts, from noble metals and non-noble metals to metal-free systems, highlighting their performance under various reaction conditions.

Performance Comparison of Catalytic Systems

The selection of an optimal catalyst for piperidine synthesis is a multifactorial decision, balancing activity, selectivity, cost, and the required reaction conditions. Noble metal catalysts, such as rhodium, ruthenium, and iridium, generally exhibit high activity under milder conditions. In contrast, non-noble metal catalysts like nickel and cobalt are more cost-effective but often necessitate more demanding process parameters. The following table summarizes the performance of several key catalysts based on published experimental data.

Catalyst SystemSubstrateTemp. (°C)Pressure (bar)Time (h)Yield (%)SelectivityReference
Noble Metal Catalysts
Rh₂O₃Various functionalized pyridines40516HighHigh, cis-diastereoselectivity[2]
[CpRhCl₂]₂/KIN-Benzylpyridinium salts40N/A (Transfer)24HighHigh[3][4]
10% Rh/CPyridine805N/AHighN/A[5]
Ru/PDVBPyridine100103>99>99%[6]
[CpRu(NCCH₃)₃]PF₆Propargylic amides & allylic alcoholsN/AN/AN/AGoodRegio- and stereoselective[7]
Pd/CFluorinated pyridinesN/AN/AN/AHighHigh, axial-fluorine preference[1]
Pd(DMSO)₂(TFA)₂AlkenesN/AN/AN/AGoodN/A[5]
Iridium(III) ComplexFunctionalized pyridinesN/AN/AN/AHighHigh chemoselectivity[6][8][9][10][11]
Non-Noble Metal Catalysts
Nickel SilicidePyridine derivativesN/AN/AN/AGoodHigh[1]
Cobalt NanoparticlesPyridine derivativesN/AN/AN/AGoodHigh[1]
Co₂(CO)₈Levulinic acid & aromatic aminesN/AN/AN/AGoodChemodivergent[5]
Metal-Free Catalysts
Borane/NH₃BH₃PyridinesN/AN/A (Transfer)N/AGoodHigh cis-selectivity[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Rhodium-Catalyzed Hydrogenation of Functionalized Pyridines

This procedure utilizes a commercially available rhodium oxide catalyst for the hydrogenation of a broad range of unprotected pyridines under mild conditions.[2]

Materials:

  • Functionalized pyridine (0.8 mmol)

  • Rh₂O₃ (1 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (1 mL)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • To a vial, add the functionalized pyridine and Rh₂O₃.

  • Add TFE to the vial and briefly flush with an inert gas.

  • Place the vial inside a high-pressure reactor.

  • Purge the reactor with hydrogen gas three times.

  • Pressurize the reactor to 5 bar with hydrogen.

  • Stir the reaction mixture at 40 °C for 16 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • The catalyst can be removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield the piperidine product.

  • The yield can be determined by ¹H NMR using an internal standard.

Iridium-Catalyzed Ionic Hydrogenation of Pyridines

This method employs an iridium(III) catalyst for the selective ionic hydrogenation of pyridines, demonstrating exceptional tolerance for sensitive functional groups.[6][8][9][10][11]

Materials:

  • Substituted pyridine

  • Iridium(III) catalyst

  • Brønsted acid

  • Hydrogen source (e.g., H₂)

  • Appropriate solvent

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the substituted pyridine and the iridium(III) catalyst in the chosen solvent.

  • Add the Brønsted acid to activate the pyridine towards reduction.

  • Introduce the hydrogen source.

  • Stir the reaction at the designated temperature for the required time.

  • Upon completion, the product is isolated as a stable piperidinium salt, which can be further purified.

Metal-Free Transfer Hydrogenation of Pyridines

This protocol describes a borane-catalyzed, metal-free transfer hydrogenation, offering a practical alternative that avoids high-pressure hydrogen gas.[5]

Materials:

  • Pyridine derivative

  • Ammonia borane (NH₃BH₃)

  • Borane catalyst

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dissolve the pyridine derivative in the anhydrous solvent in a reaction flask under an inert atmosphere.

  • Add the borane catalyst to the solution.

  • Slowly add ammonia borane as the hydrogen source. The reaction may generate gas, so controlled addition is necessary.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or NMR.

  • Upon completion, quench the reaction carefully (e.g., with methanol).

  • The product is then isolated and purified using standard techniques.

Visualizing the Synthetic Pathways

To better understand the processes involved in piperidine synthesis, the following diagrams illustrate a general experimental workflow and a key reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Catalyst & Substrate B Add Solvent A->B C Setup in Reactor B->C D Introduce H₂ / H₂ Source C->D E Heat & Stir D->E F Cool & Depressurize E->F G Filter Catalyst F->G H Solvent Evaporation G->H I Purification (e.g., Chromatography) H->I

A typical experimental workflow for catalytic piperidine synthesis.

Ionic_Hydrogenation_Mechanism cluster_activation Activation cluster_reduction Reduction Pyridine Pyridine Pyridinium Pyridinium Ion Pyridine->Pyridinium Protonation H_plus H⁺ H_plus->Pyridinium Dihydropyridine Dihydropyridine Pyridinium->Dihydropyridine Hydride Transfer Ir_H [Ir]-H Ir_H->Dihydropyridine Tetrahydropyridine Tetrahydropyridine Dihydropyridine->Tetrahydropyridine + 2[H] Piperidine Piperidine Tetrahydropyridine->Piperidine + 2[H]

Simplified mechanism of Iridium-catalyzed ionic hydrogenation.

References

A Researcher's Guide to the Validation of Stereochemistry Using Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry and enantiomeric purity is a critical step in chemical synthesis and drug discovery. Chiral resolving agents offer a powerful set of tools, primarily utilized in Nuclear Magnetic Resonance (NMR) spectroscopy, to achieve this. This guide provides an objective comparison of common chiral resolving agents and alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for validating stereochemical outcomes.

Principles of Stereochemical Validation with Chiral Resolving Agents

Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. Chiral resolving agents work by introducing a chiral environment, thereby inducing a diastereomeric relationship between the enantiomers of the analyte. These resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[1] This differentiation allows for both the quantification of enantiomeric excess (ee) and the determination of absolute configuration.

There are two main classes of chiral resolving agents used in NMR spectroscopy:

  • Chiral Derivatizing Agents (CDAs): These agents, such as the widely used Mosher's acid, react covalently with the analyte (e.g., an alcohol or amine) to form a stable pair of diastereomers.[2] The distinct NMR signals of these diastereomers allow for quantitative analysis.

  • Chiral Solvating Agents (CSAs): CSAs, like Pirkle's alcohol, form non-covalent, transient diastereomeric complexes with the analyte through interactions such as hydrogen bonding or π-π stacking.[3][4] This results in differential shielding or deshielding of the analyte's protons, leading to separate signals for each enantiomer in the NMR spectrum.

Comparison of Key Analytical Techniques

The choice of method for stereochemical validation depends on several factors, including the nature of the analyte, the required accuracy, and the available instrumentation. While NMR-based methods with chiral resolving agents are powerful, chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) are common alternatives.[1]

FeatureNMR with Chiral Resolving AgentsChiral Chromatography (HPLC, GC, SFC)
Principle Formation of diastereomers (covalent or non-covalent) with distinct NMR signals.Physical separation of enantiomers on a chiral stationary phase.
Primary Output ¹H, ¹⁹F, or ³¹P NMR spectrum showing distinct signals for each diastereomer.[1][5]Chromatogram with baseline-separated peaks for each enantiomer.
Quantitative Data Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.Enantiomeric excess (ee) calculated from the integrated peak areas.[6]
Determination of Absolute Configuration Yes, by comparing the spectra of derivatives formed with (R)- and (S)-resolving agents (e.g., Mosher's method).[1]No, typically requires a standard of known absolute configuration.
Sensitivity Generally lower than chromatographic methods.High sensitivity, suitable for trace analysis.[7]
Accuracy for ee Can be less accurate due to potential peak overlap and integration errors.[1]High accuracy and precision with good baseline separation.[6]
Sample Requirement Typically requires milligrams of sample.Can be performed with smaller sample quantities.
Development Time Method is generally applicable with minimal development.Requires method development to find a suitable chiral stationary phase and mobile phase.
Instrumentation Requires access to an NMR spectrometer.Requires a dedicated HPLC, GC, or SFC system with a chiral column.

Performance of Common Chiral Resolving Agents

The effectiveness of a chiral resolving agent is highly dependent on the substrate and the experimental conditions. The magnitude of the chemical shift difference (Δδ) between the diastereomeric signals is a key performance indicator.

Chiral Resolving AgentAnalyte ClassTypical Δδ (ppm) in ¹H NMRNotes
Mosher's Acid (MTPA) Alcohols, Amines0.05 - 0.20Widely applicable and well-established for determining absolute configuration.[8]
Pirkle's Alcohol Various (e.g., sulfoxides, lactones)Can be > 0.1A chiral solvating agent that forms transient diastereomeric complexes.
(R)-1,1'-Bi-2-naphthol AminesNot specifiedUsed as a chiral solvating agent.
Camphansäurechlorid Alcohols, AminesNot specifiedA chiral derivatizing agent.

Note: The performance data is synthesized from multiple sources and is intended for comparative purposes. Actual performance will vary based on the specific analyte and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.

Mosher's Acid Analysis for a Chiral Alcohol

This protocol details the formation of Mosher's esters for the determination of enantiomeric excess and absolute configuration.[9]

Materials:

  • Chiral alcohol (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or another suitable base (e.g., DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

  • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

  • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.[1]

  • Cap the NMR tube and gently agitate to mix. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.[1]

  • Preparation of (S)-MTPA Ester: In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.[1]

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

  • For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

  • For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.[1]

Chiral HPLC Analysis of a Racemic Amine

This protocol provides a general workflow for the separation of enantiomers using chiral HPLC.

Materials:

  • Racemic amine sample

  • HPLC-grade solvents for the mobile phase

  • Chiral HPLC column (e.g., polysaccharide-based)

Procedure:

  • Sample Preparation: Dissolve the racemic amine in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Method Development: Select an appropriate chiral stationary phase and mobile phase based on the properties of the analyte.

  • Chromatographic Conditions:

    • Column: e.g., CHIRALPAK® IA

    • Mobile Phase: e.g., Hexane/Ethanol/Diethylamine (80/20/0.1, v/v/v)

    • Flow Rate: e.g., 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Visualizing the Workflow

Diagrams can help to clarify complex experimental workflows and logical relationships.

Mosher_Acid_Workflow cluster_R Reaction with (R)-Mosher's Acid Chloride cluster_S Reaction with (S)-Mosher's Acid Chloride Analyte_R Chiral Analyte Reaction_R Derivatization Analyte_R->Reaction_R R_Mosher (R)-Mosher's Acid Chloride R_Mosher->Reaction_R Diastereomer_R (R,S)- and (R,R)-Diastereomers Reaction_R->Diastereomer_R NMR NMR Analysis Diastereomer_R->NMR Analyte_S Chiral Analyte Reaction_S Derivatization Analyte_S->Reaction_S S_Mosher (S)-Mosher's Acid Chloride S_Mosher->Reaction_S Diastereomer_S (S,S)- and (S,R)-Diastereomers Reaction_S->Diastereomer_S Diastereomer_S->NMR Analysis Data Analysis (Integration & Δδ Calculation) NMR->Analysis

Workflow for Mosher's Acid Analysis.

Logic_Comparison Start Need to Validate Stereochemistry Question1 Determine Absolute Configuration? Start->Question1 Question2 High Sensitivity Required? Question1->Question2 No NMR_Method Use NMR with Chiral Resolving Agent (e.g., Mosher's Acid) Question1->NMR_Method Yes Question2->NMR_Method No Chiral_Chrom Use Chiral Chromatography (HPLC, GC, SFC) Question2->Chiral_Chrom Yes

Decision pathway for selecting a validation method.

Conclusion

The validation of stereochemistry is a critical aspect of modern chemical research and drug development. Chiral resolving agents, particularly when used in conjunction with NMR spectroscopy, provide a powerful and often rapid method for determining both enantiomeric excess and absolute configuration. While techniques like chiral HPLC may offer higher sensitivity and accuracy for quantitative analysis of enantiomeric excess, the ability of methods like Mosher's acid analysis to also elucidate the absolute stereochemistry without the need for a known standard is a significant advantage. The choice of the optimal method should be guided by the specific analytical requirements, including the nature of the analyte, the need for absolute configuration determination, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to make an informed decision for the robust and reliable validation of stereochemical outcomes.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a common reagent in organic synthesis. Adherence to these protocols is essential to mitigate risks and maintain a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is categorized as an irritant and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.

Hazard Identification and Personal Protective Equipment (PPE):

Hazard StatementGHS PictogramRequired Personal Protective Equipment (PPE)
H315: Causes skin irritation.[1][2]IrritantChemical-resistant gloves (e.g., nitrile), lab coat.
H319: Causes serious eye irritation.[2]IrritantSafety glasses with side shields or chemical goggles.
H335: May cause respiratory irritation.[1][2]IrritantUse in a well-ventilated area or chemical fume hood.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Preparation and Disposal:

  • Container Labeling:

    • Use a dedicated, chemically compatible, and leak-proof container for the waste.

    • Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container tightly closed and store it in a cool, dry place away from incompatible materials.[2][3]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation. The final disposal must be conducted at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Transfer to a Labeled, Compatible Waste Container B->C D Seal Container Tightly C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Pickup E->F G Complete Waste Manifest F->G H Disposal at Approved Waste Facility G->H

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your environmental health and safety office for detailed guidance.

References

Personal protective equipment for handling Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

This guide provides crucial safety protocols and operational procedures for laboratory professionals engaged in research, scientific analysis, and drug development who handle this compound. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • IUPAC Name: tert-butyl (2S)-2-methyl-4-oxo-1-piperidinecarboxylate[1]

  • CAS Number: 790667-49-1[1]

Hazard Summary: This compound is classified with the signal word "Warning" and is associated with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required protective gear.

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Safety goggles with side protection or a face shield.Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).Tested according to EN 374. Glove material compatibility should be confirmed with the supplier.[3][4]
Body Protection A flame-retardant lab coat or a complete suit protecting against chemicals.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.To be used in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Operational and Handling Plan

Engineering Controls:

  • Always handle this chemical in a well-ventilated area.[6] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[5]

  • Facilities must be equipped with an eyewash station and a safety shower that are easily accessible.[5]

Safe Handling Practices:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Don Personal Protective Equipment: Wear the appropriate PPE as detailed in the table above before handling the chemical.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[6] Do not inhale dust or vapors.[6]

  • Prevent Dust Formation: Handle the solid material carefully to prevent the generation of dust.

  • Use Designated Tools: Employ spark-proof tools and explosion-proof equipment if the chemical is handled in a manner that could generate a flammable or explosive atmosphere.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[6]

Emergency and Disposal Plan

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[5]

  • Clean-up: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[7] Avoid generating dust.[6]

  • Decontaminate: Wash the spill area thoroughly with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8]

  • Containers should be disposed of in an authorized landfill after being thoroughly emptied and cleaned.[6]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Don PPE B->C D Weigh/Transfer Chemical in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F J Spill Occurs E->J Potential Event K Exposure Occurs E->K Potential Event G Segregate & Label Waste F->G H Doff & Dispose/Clean PPE G->H I Wash Hands Thoroughly H->I L Initiate Spill Response Protocol J->L M Administer First Aid K->M

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.